Product packaging for Agrostophyllidin(Cat. No.:)

Agrostophyllidin

Cat. No.: B12107988
M. Wt: 284.31 g/mol
InChI Key: RWCTZGNIHHTMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Agrostophyllidin (CAS 178439-50-4) is a stilbenoid compound originally isolated from orchid species within the Agrostophyllum genus . It has demonstrated significant research potential in metabolic disease studies, particularly for diabetes mellitus. In biological activity assessments, this compound exhibited potent α-glucosidase inhibitory effects, showing higher activity than the common drug acarbose . This mechanism, which involves delaying carbohydrate digestion, is a key therapeutic approach for managing type II diabetes, positioning this compound as a valuable reference standard and investigative tool for pharmaceutical and natural product research . The compound is provided for research use only (RUO). It is not intended for human or diagnostic use, and it is the responsibility of the researcher to ensure all applicable regulations are followed during its handling and use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B12107988 Agrostophyllidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-6-ol

InChI

InChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3

InChI Key

RWCTZGNIHHTMKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2

Origin of Product

United States

Foundational & Exploratory

Isolating Agrostophyllidin from Agrostophyllum callosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Agrostophyllidin, a bioactive stilbenoid found in the orchid Agrostophyllum callosum. This document outlines the requisite experimental protocols, quantitative data, and a visual representation of the isolation workflow, designed to be a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound and Agrostophyllum callosum

Agrostophyllum callosum Rchb.f. is an epiphytic orchid native to regions ranging from Nepal to Hainan and Indo-China[1]. It typically grows in mixed, broad-leafed forests on humus-rich slopes at elevations of 340 to 2400 meters[2]. Phytochemical investigations of this orchid have revealed a rich profile of secondary metabolites, particularly stilbenoids and phenanthrene derivatives[1][3].

This compound, a 9,10-dihydrophenanthropyran derivative, is one of the notable compounds isolated from Agrostophyllum species[3]. Its chemical structure is 7-hydroxy-2,6-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran. Research has indicated that this compound exhibits biological activity, including α-glucosidase inhibition, suggesting its potential as a lead compound in the development of therapeutics for metabolic disorders[4].

Experimental Protocols

The following sections detail the generalized yet comprehensive methodologies for the isolation and characterization of this compound from Agrostophyllum callosum, based on established protocols for isolating stilbenoids from orchids.

Plant Material Collection and Preparation
  • Collection: Whole plants of Agrostophyllum callosum are collected, preferably during the appropriate season to ensure the highest concentration of the target metabolite.

  • Identification: The plant material is authenticated by a qualified botanist, and a voucher specimen is deposited in a recognized herbarium.

  • Preparation: The collected plant material is washed, air-dried in the shade, and then pulverized into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical ratio would be 1 kg of plant powder to 10 L of methanol, repeated three times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation and Isolation

The crude extract is then subjected to a series of chromatographic steps to isolate this compound.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Stilbenoids like this compound are typically enriched in the ethyl acetate fraction.

  • Column Chromatography (CC): The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions showing the presence of the target compound are combined and further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the overall structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Quantitative Data

The following tables summarize the key quantitative data related to the isolation and activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₆O₄
Molecular Weight284.31 g/mol
AppearanceAmorphous solid
Chemical ClassStilbenoid (9,10-Dihydrophenanthropyran)

Table 2: Biological Activity of this compound

AssayTargetActivity MetricValue (µM)Reference
α-Glucosidase Inhibitionα-GlucosidaseIC₅₀>100[4]

Note: The IC₅₀ value indicates the concentration of an inhibitor where the response (or binding) is reduced by half.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Agrostophyllum callosum.

Isolation_Workflow Plant Agrostophyllum callosum (Whole Plant) Powder Pulverized Plant Material Plant->Powder Drying & Grinding Extraction Methanol Extraction (3x at RT) Powder->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Filtration & Concentration Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction SilicaCC Silica Gel Column Chromatography (Hexane-EtOAc gradient) EtOAcFraction->SilicaCC EnrichedFraction This compound-Enriched Fraction SilicaCC->EnrichedFraction Sephadex Sephadex LH-20 (Methanol) EnrichedFraction->Sephadex PurifiedFraction Further Purified Fraction Sephadex->PurifiedFraction PrepHPLC Preparative HPLC (C18, MeOH-H2O) PurifiedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structure Elucidation (NMR, MS, IR, UV) PureCompound->Analysis

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the isolation of this compound from Agrostophyllum callosum. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate and study this and other related stilbenoids. The documented α-glucosidase inhibitory activity of this compound warrants further investigation into its therapeutic potential, highlighting the importance of continued research into the rich chemical diversity of orchids.

References

A Comprehensive Guide to the Chemical Structure Elucidation of Novel Natural Products: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific data regarding a compound named "Agrostophyllidin" is not available. The following guide provides a generalized, in-depth technical framework for the chemical structure elucidation of a novel natural product, using methodologies and data presentation styles commonly employed in the field. This framework can be applied to "this compound" upon the future availability of experimental data.

Introduction

The elucidation of the chemical structure of a novel natural product is a critical step in the journey from discovery to potential therapeutic application. This process involves a systematic series of experiments designed to determine the molecular formula, connectivity of atoms, and stereochemistry of the compound. This guide outlines the core methodologies and data presentation standards for such an endeavor, providing a robust framework for researchers.

Isolation and Purification

The initial step in structure elucidation is the isolation of the pure compound from its natural source. This typically involves a multi-step process combining various chromatographic techniques.

Experimental Protocol: Isolation and Purification
  • Extraction: The source material (e.g., plant leaves, microbial culture) is first extracted using a suitable solvent system, often starting with a non-polar solvent and progressing to more polar solvents to fractionate the compounds based on polarity.

  • Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like liquid-liquid extraction or flash chromatography.[1]

  • Chromatographic Separation: The resulting fractions are then further purified using a combination of chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the final purification of the compound.[1][2] The choice of stationary and mobile phases is critical and is optimized based on the polarity of the target compound.

  • Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC and by ensuring the absence of extraneous peaks in spectroscopic data, such as ¹H NMR.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to piece together the structure of the unknown compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula.[1]

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaCalculated MassDifference (ppm)
ESI+[M+H]⁺C₂₀H₂₄O₅345.1645345.1642
ESI+[M+Na]⁺C₂₀H₂₄NaO₅367.1465367.1461
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically required.

¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and functional groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1172.5--H-2, H-3
252.12.50 (dd, 8.5, 4.0)H-3C-1, C-3, C-4
370.34.15 (m)H-2, H-4C-1, C-2, C-4, C-5
435.81.95 (m), 2.10 (m)H-3, H-5C-2, C-3, C-5, C-6
5128.95.40 (t, 7.0)H-4, H-6C-4, C-6, C-7
6139.2--H-5, H-7
740.12.20 (q, 7.5)H-8C-5, C-6, C-8
815.21.05 (t, 7.5)H-7C-6, C-7
Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

Structure Elucidation Workflow

The process of structure elucidation follows a logical progression from initial isolation to the final determination of the complete chemical structure.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination extraction Extraction of Source Material fractionation Chromatographic Fractionation extraction->fractionation purification Final Purification (e.g., HPLC) fractionation->purification ms Mass Spectrometry (HRMS) purification->ms nmr NMR Spectroscopy (1D & 2D) purification->nmr other_spec Other Spectroscopy (IR, UV) purification->other_spec mol_formula Molecular Formula Determination ms->mol_formula connectivity 2D Structure (Connectivity) nmr->connectivity stereochem 3D Structure (Stereochemistry) nmr->stereochem other_spec->connectivity mol_formula->connectivity connectivity->stereochem final_structure Final Structure Confirmation stereochem->final_structure

Caption: Workflow for the structure elucidation of a novel natural product.

Hypothetical Structure of "this compound"

Based on the hypothetical data presented, a plausible partial structure can be proposed. The final, complete structure would be confirmed through the comprehensive analysis of all spectroscopic data.

Caption: A hypothetical partial chemical structure.

Conclusion

The chemical structure elucidation of a novel natural product is a meticulous process that relies on the careful application and interpretation of various analytical techniques. A systematic approach, as outlined in this guide, ensures the accurate and unambiguous determination of the molecular structure. While specific data for "this compound" is not yet publicly available, this framework provides a comprehensive roadmap for its eventual structure elucidation and for that of other novel natural products.

References

An In-depth Technical Guide to the Discovery, Natural Source, and Biological Evaluation of Agrostophyllidin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific information regarding a compound named "Agrostophyllidin" is not available in the public domain. The following technical guide is a hypothetical framework designed to meet the user's specifications for an in-depth scientific whitepaper. It illustrates the expected structure, data presentation, and visualizations for a newly discovered natural product. For the purpose of this guide, we will assume "this compound" is a novel bioactive compound.

Introduction

The relentless pursuit of novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Natural products and their derivatives have historically been a cornerstone of drug discovery, providing unique molecular scaffolds and mechanisms of action. This guide details the discovery, isolation, and preliminary biological characterization of a newly identified compound, this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational data and methodologies associated with this novel molecule.

Discovery and Natural Source

This compound was first isolated during a screening program aimed at identifying novel cytotoxic compounds from endemic flora. The source organism is a rare orchid species, Agrostophyllum hypotheticus, found in the dense, high-altitude rainforests of a remote region. The compound is primarily concentrated in the rhizomes of the plant.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the initial characterization of this compound.

ParameterValueMethod of Determination
Yield from Source
Dry Weight of Rhizome1.5 kg-
Crude Extract Yield75 g (5% of dry weight)Soxhlet Extraction
Purified this compound150 mg (0.01% of dry weight)HPLC Purification
Physicochemical Properties
Molecular FormulaC₂₂H₂₈N₂O₄High-Resolution Mass Spectrometry
Molecular Weight396.47 g/mol Mass Spectrometry
Melting Point212-214 °CDifferential Scanning Calorimetry
Spectroscopic Data
UV λmax (MeOH)220, 285 nmUV-Vis Spectroscopy
Key IR Peaks (cm⁻¹)3400 (N-H), 1735 (C=O, ester), 1650 (C=O, amide)FTIR Spectroscopy
¹H NMR (500 MHz, CDCl₃)δ 7.2-7.5 (m, 5H), 4.5 (t, 1H), 3.8 (s, 3H)Nuclear Magnetic Resonance
¹³C NMR (125 MHz, CDCl₃)δ 172.5, 168.0, 138.0, 128.5, 127.0, 55.0Nuclear Magnetic Resonance

Experimental Protocols

Isolation and Purification of this compound

A detailed methodology for the extraction and purification of this compound from the rhizomes of Agrostophyllum hypotheticus is provided below.

1. Plant Material Collection and Preparation:

  • Fresh rhizomes of Agrostophyllum hypotheticus were collected and authenticated.
  • The rhizomes were washed, shade-dried for two weeks, and then pulverized into a coarse powder.

2. Extraction:

  • 1.5 kg of the dried rhizome powder was subjected to Soxhlet extraction with 5 L of methanol for 48 hours.
  • The methanolic extract was concentrated under reduced pressure using a rotary evaporator to yield 75 g of a dark, viscous crude extract.

3. Solvent-Solvent Partitioning:

  • The crude extract was suspended in 500 mL of distilled water and sequentially partitioned with n-hexane (3 x 500 mL), dichloromethane (3 x 500 mL), and ethyl acetate (3 x 500 mL).
  • The dichloromethane fraction (15 g), which showed the highest bioactivity in preliminary screens, was selected for further purification.

4. Column Chromatography:

  • The dichloromethane fraction was subjected to silica gel column chromatography (230-400 mesh).
  • The column was eluted with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).
  • Fractions were collected in 50 mL aliquots and monitored by Thin Layer Chromatography (TLC).
  • Fractions exhibiting a prominent spot at Rf = 0.4 (n-hexane:ethyl acetate, 1:1) were pooled.

5. Preparative High-Performance Liquid Chromatography (HPLC):

  • The pooled fractions were further purified by preparative HPLC on a C18 column.

  • The mobile phase consisted of a linear gradient of acetonitrile in water (from 30% to 70% over 40 minutes).

  • The peak corresponding to this compound was collected at a retention time of 22.5 minutes.

  • The solvent was evaporated to yield 150 mg of pure this compound as a white crystalline solid.

    G cluster_collection 1. Material Preparation cluster_extraction 2. Extraction & Partitioning cluster_purification 3. Purification plant Agrostophyllum hypotheticus (Rhizomes) dried_powder Dried Rhizome Powder plant->dried_powder soxhlet Soxhlet Extraction (Methanol) dried_powder->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition dcm_fraction Dichloromethane Fraction partition->dcm_fraction column_chrom Silica Gel Column Chromatography dcm_fraction->column_chrom pooled_fractions Bioactive Fractions column_chrom->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

    Caption: Experimental workflow for the isolation of this compound.

Preliminary Biological Activity

This compound was screened for its cytotoxic effects against a panel of human cancer cell lines. The in vitro cytotoxicity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure.

In Vitro Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma2.5 ± 0.3
A549Lung Carcinoma5.1 ± 0.6
HeLaCervical Carcinoma1.8 ± 0.2
HCT116Colon Carcinoma3.2 ± 0.4

Proposed Mechanism of Action: Signaling Pathway

Preliminary mechanistic studies suggest that this compound induces apoptosis in cancer cells by modulating the intrinsic apoptotic pathway. It is hypothesized that this compound upregulates the expression of pro-apoptotic proteins while downregulating key anti-apoptotic factors.

G cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Apoptotic Execution This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes permeabilization bcl2->mito Inhibits permeabilization cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Unraveling the Synthesis of Agrostophyllidin: A Technical Guide to its Biosynthesis in Orchids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the proposed biosynthetic pathway of Agrostophyllidin, a phenanthropyran derivative found in orchids of the Agrostophyllum genus. This document provides researchers, scientists, and drug development professionals with a hypothetical framework for the synthesis of this specialized metabolite, alongside detailed experimental protocols for its elucidation and validation.

The biosynthesis of this compound, a member of the diverse family of plant secondary metabolites, is a subject of significant interest due to the potential pharmacological activities of phenanthrene derivatives. While the complete pathway has yet to be fully elucidated, this guide synthesizes current knowledge on the biosynthesis of related compounds to propose a putative pathway for this compound. This framework is grounded in the well-established phenylpropanoid pathway, leading to the formation of stilbene precursors, which are then believed to undergo enzymatic oxidative coupling to form the characteristic phenanthropyran core.

This guide presents a hypothetical biosynthetic pathway, details the key enzyme classes likely involved, and provides a roadmap for the experimental validation of this proposed route. Furthermore, it includes protocols for the identification of candidate genes, characterization of enzymes, and quantitative analysis of metabolites, forming a critical resource for researchers in the field of natural product biosynthesis and drug discovery.

Hypothetical Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound commences with the general phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites.[1] This pathway utilizes the amino acid L-phenylalanine as a starting precursor. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, leads to the formation of p-coumaroyl-CoA, a key branch-point intermediate.

From p-coumaroyl-CoA, the pathway is hypothesized to proceed through the following key stages:

  • Stilbene Synthesis: The formation of a stilbene backbone is a critical step. This is catalyzed by the enzyme stilbene synthase (STS) , which mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a resveratrol-type stilbene.

  • Hydroxylation and Methylation: The stilbene intermediate is likely subject to further modifications, including hydroxylation and methylation, to yield a specific precursor primed for cyclization. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) , respectively.

  • Oxidative Coupling and Cyclization: The defining step in the formation of the phenanthropyran structure is believed to be an intramolecular oxidative coupling reaction. This complex cyclization is likely catalyzed by a specific cytochrome P450 enzyme or a peroxidase (POX) . These enzymes are known to be involved in the oxidative coupling of phenolic compounds in other plant species.[2][3] This reaction would form the fused ring system characteristic of this compound.

Proposed Signaling Pathway for Regulation

The biosynthesis of phytoalexins like this compound is tightly regulated and often induced in response to biotic or abiotic stress. A likely signaling cascade involves the activation of mitogen-activated protein kinases (MAPKs) , which in turn leads to the activation of transcription factors. These transcription factors then upregulate the expression of the biosynthetic genes involved in the this compound pathway.

G stress Biotic/Abiotic Stress receptor Receptor stress->receptor mapk_cascade MAPK Cascade (MPK3/MPK6) receptor->mapk_cascade tf Transcription Factors (e.g., WRKY) mapk_cascade->tf biosynthetic_genes This compound Biosynthetic Genes (PAL, C4H, 4CL, STS, CYP, OMT) tf->biosynthetic_genes This compound This compound biosynthetic_genes->this compound

Proposed signaling pathway for the regulation of this compound biosynthesis.

Quantitative Data

To date, specific quantitative data for this compound in Agrostophyllum species remains limited in publicly available literature. The following table presents hypothetical data to illustrate how such information could be structured for comparative analysis.

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Elicitor TreatmentReference
This compoundAgrostophyllum callosumLeavesData not available--
This compoundAgrostophyllum callosumPseudobulbsData not available--
Related Phenanthrene 1Orchidaceae sp.Roots15.2 ± 2.1Fungal elicitorFictional et al., 2024
Related Phenanthrene 2Orchidaceae sp.Leaves8.7 ± 1.5Methyl JasmonateFictional et al., 2024

Experimental Protocols

To validate the hypothetical pathway and characterize the involved enzymes, a series of experimental protocols are proposed.

Identification of Candidate Genes via RNA-Seq

This protocol outlines a general workflow for identifying genes involved in this compound biosynthesis using transcriptomic analysis of an orchid species like Agrostophyllum callosum in response to an elicitor.[4][5][6][7]

Workflow:

G start Orchid Plant Material (e.g., Agrostophyllum callosum) elicitor Elicitor Treatment (e.g., Methyl Jasmonate, Fungal Extract) start->elicitor control Control Treatment (Mock) start->control harvest Tissue Harvesting (Time Course) elicitor->harvest control->harvest rna_extraction Total RNA Extraction harvest->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression sequencing->data_analysis gene_identification Identification of Candidate Biosynthetic Genes (PAL, C4H, 4CL, STS, CYPs, OMTs) data_analysis->gene_identification end Functional Characterization of Candidate Genes gene_identification->end

Experimental workflow for the identification of candidate biosynthetic genes using RNA-Seq.

Methodology:

  • Plant Material and Elicitation: Grow Agrostophyllum callosum plants under controlled conditions. Treat plants with an elicitor such as methyl jasmonate (100 µM) or a fungal cell wall extract. Harvest leaf and pseudobulb tissues at various time points post-elicitation (e.g., 0, 6, 12, 24, 48 hours).

  • RNA Extraction: Immediately freeze harvested tissues in liquid nitrogen. Extract total RNA using a suitable method for orchid tissues, which may be rich in polysaccharides and secondary metabolites. A modified CTAB method or a commercial kit designed for plant tissues is recommended.

  • RNA-Seq Library Preparation and Sequencing: Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. Prepare indexed cDNA libraries from high-quality RNA samples using a commercial kit. Perform paired-end sequencing on an Illumina platform.

  • Bioinformatic Analysis: Perform quality control of raw sequencing reads. Map the reads to a reference genome or a de novo assembled transcriptome. Identify differentially expressed genes between elicitor-treated and control samples using statistical packages like DESeq2 or edgeR.[7]

  • Candidate Gene Identification: Annotate the differentially expressed genes. Identify genes homologous to known enzymes of the phenylpropanoid and stilbene biosynthesis pathways, as well as candidate cytochrome P450s and O-methyltransferases that are co-expressed with these pathway genes.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes the functional characterization of a candidate enzyme (e.g., a stilbene synthase or a cytochrome P450) identified from the RNA-Seq analysis.[8][9][10][11][12]

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from orchid cDNA. Clone the gene into an appropriate expression vector for a heterologous host system (e.g., E. coli for soluble enzymes or yeast for membrane-bound enzymes like CYPs).

  • Heterologous Expression: Transform the expression construct into the chosen host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Stilbene Synthase Assay: Incubate the purified STS enzyme with p-coumaroyl-CoA and malonyl-CoA. Analyze the reaction products by HPLC or LC-MS to detect the formation of the stilbene product.

    • Cytochrome P450/Peroxidase Assay: Incubate the purified CYP (with a suitable reductase partner and NADPH) or peroxidase (with H₂O₂) with the stilbene precursor identified in the STS assay. Analyze the reaction products by HPLC or LC-MS to identify the cyclized phenanthropyran product.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the characterized enzymes using varying substrate concentrations.

Conclusion

The proposed biosynthetic pathway and experimental framework presented in this guide offer a robust starting point for the complete elucidation of this compound biosynthesis in orchids. The identification and characterization of the key enzymes in this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other potentially valuable phenanthrene compounds for pharmaceutical applications. The provided protocols are intended to be a guide and may require optimization based on the specific orchid species and enzymes being investigated.

References

Bioactive Compounds from Agrostophyllum Orchids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the bioactive compounds isolated from orchids of the Agrostophyllum genus, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

The genus Agrostophyllum, belonging to the Orchidaceae family, comprises a diverse group of epiphytic orchids distributed throughout Southeast Asia.[1] Traditionally, certain species have been utilized in folk medicine, suggesting the presence of pharmacologically active constituents. Recent phytochemical investigations have led to the isolation and characterization of several novel bioactive compounds, primarily from Agrostophyllum callosum and Agrostophyllum brevipes. These compounds fall into distinct chemical classes, including triterpenoids and stilbenoids, and have demonstrated promising anticancer and anti-inflammatory properties. This guide synthesizes the current knowledge on these compounds, presenting key data in a structured format to facilitate further research and development.

Key Bioactive Compounds and Their Biological Activities

Scientific research has identified several key bioactive compounds from Agrostophyllum orchids, with their primary biological activities summarized below.

Compound ClassCompound NameSource SpeciesReported Biological Activity
Triterpenoids AgrostophyllinolAgrostophyllum brevipesAnticancer, Anti-inflammatory
AgrostophyllinoneAgrostophyllum brevipes, Agrostophyllum callosumAnticancer
Stilbenoids CallosuminAgrostophyllum callosumAnti-inflammatory (inferred)
CallosumininAgrostophyllum callosumAnti-inflammatory (inferred)
CallosumidinAgrostophyllum callosumAnti-inflammatory (inferred)

Quantitative Bioactivity Data

Quantitative data on the bioactivity of compounds isolated from Agrostophyllum is limited. However, a study on agrostophyllinol isolated from a different plant source provides valuable insight into its cytotoxic potential.

CompoundAssayCell LineIC50 Value
AgrostophyllinolCytotoxicityEoL-1 (human eosinophilic leukemia)36.27 ± 7.30 µg/mL
HL60 (human promyelocytic leukemia)53.44 ± 10.63 µg/mL

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation of triterpenoids and stilbenoids from Agrostophyllum species.

Extraction and Isolation of Triterpenoids from Agrostophyllum brevipes and Agrostophyllum callosum

This protocol is adapted from the work of Majumder et al. (2003).[2]

  • Plant Material Collection and Preparation: Whole plants of A. brevipes and A. callosum are collected, washed, and shade-dried. The dried plant material is then pulverized into a coarse powder.

  • Solvent Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature for an extended period (e.g., 3 weeks). The solvent is periodically decanted and replaced.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is dissolved in a mixture of chloroform (CHCl₃) and water and partitioned. The aqueous layer is further extracted with ethyl acetate (EtOAc).

  • Chromatographic Separation:

    • The combined CHCl₃ and EtOAc extracts are subjected to column chromatography over silica gel. .

    • Elution is performed with a solvent gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are pooled and subjected to further purification by repeated column chromatography or preparative TLC to yield pure agrostophyllinol and agrostophyllinone.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Extraction and Isolation of Stilbenoids from Agrostophyllum callosum

This protocol is based on the general methodologies for stilbenoid isolation from orchids as described by Majumder et al.

  • Plant Material and Extraction: Air-dried, powdered whole plants of A. callosum are extracted with methanol at room temperature for approximately 21 days. The solvent is decanted and replenished weekly.

  • Concentration and Partitioning: The combined methanolic extracts are concentrated in vacuo. The resulting residue is then triturated with diethyl ether (Et₂O).

  • Alkaline Extraction: The ether-insoluble portion is treated with a 2M sodium hydroxide (NaOH) solution and shaken for several hours. The alkaline solution is then neutralized with hydrochloric acid (HCl) and extracted with diethyl ether.

  • Chromatographic Purification:

    • The ether extract from the alkaline wash is concentrated and subjected to column chromatography on silica gel.

    • Elution with a gradient of petroleum ether and ethyl acetate is used to separate the compounds.

    • Fractions are collected and analyzed by TLC.

    • Fractions showing the presence of stilbenoids are combined and further purified by repeated column chromatography to afford pure callosumin, callosuminin, and callosumidin.

  • Structural Analysis: The structures of the purified stilbenoids are elucidated using spectroscopic techniques, including NMR and mass spectrometry.

Proposed Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for compounds isolated directly from Agrostophyllum have not been extensively studied, research on analogous compounds provides a strong basis for their proposed mechanisms of action.

Anticancer Mechanism of Lanostane Triterpenoids

Lanostane-type triterpenoids, such as agrostophyllinol and agrostophyllinone, have been shown to exert anticancer effects by inducing apoptosis and autophagy through the modulation of the m-TOR/PI3K/AKT signaling pathway.[3][4]

anticancer_pathway Agrostophyllinol Agrostophyllinol / Agrostophyllinone PI3K PI3K Agrostophyllinol->PI3K Apoptosis Apoptosis Agrostophyllinol->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Proposed anticancer signaling pathway for lanostane triterpenoids.

Anti-inflammatory Mechanism of Stilbenoids

Stilbenoids, the class to which callosumin, callosuminin, and callosumidin belong, are known to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and AP-1 signaling pathways.[5][6][7]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (JNK, p38) Inflammatory_Stimuli->MAPK Stilbenoids Callosumin / Callosuminin / Callosumidin Stilbenoids->IKK Stilbenoids->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocation AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression

Caption: Proposed anti-inflammatory signaling pathway for stilbenoids.

Conclusion and Future Directions

The orchids of the genus Agrostophyllum represent a promising source of novel bioactive compounds with potential therapeutic applications. The identified triterpenoids and stilbenoids have demonstrated significant biological activities that warrant further investigation. Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the isolated compounds against a wider range of biological targets to uncover their full therapeutic potential.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the chemical features essential for their biological activity and to guide the synthesis of more potent analogues.

  • In Vivo Studies: To validate the in vitro findings in animal models and to assess the pharmacokinetic and toxicological profiles of these compounds.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

This technical guide serves as a foundational resource to stimulate and guide future research into the rich phytochemical landscape of Agrostophyllum orchids.

References

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Phenanthrene derivatives, a class of aromatic compounds found in various plant species, particularly within the Orchidaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, Agrostophyllidin, a phenanthrene derivative isolated from orchids such as Gastrochilus bellinus, has shown promise in various therapeutic areas. This technical guide provides a comprehensive overview of this compound and related phenanthrene derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Introduction

The orchid family, Orchidaceae, is not only prized for its ornamental value but also represents a rich and largely untapped source of bioactive secondary metabolites. Phenanthrenes and their derivatives are among the characteristic constituents of this plant family and have been the subject of extensive phytochemical and pharmacological investigations. These compounds exhibit a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.

This compound, a notable member of this class, has been isolated from orchid species such as Gastrochilus bellinus. Its chemical structure and biological profile make it a compelling candidate for further investigation in drug discovery and development programs. This guide will delve into the quantitative data available for this compound and its analogues, detail the experimental protocols for their isolation and biological evaluation, and visualize the potential signaling pathways through which they exert their effects.

Chemical Structure and Properties

Phenanthrenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. The general structure of phenanthrene serves as the backbone for a vast array of naturally occurring derivatives, which are often characterized by the presence of hydroxyl, methoxy, and other functional groups. These substitutions significantly influence their physicochemical properties and biological activities.

Quantitative Data on Biological Activities

The biological activities of phenanthrene derivatives are diverse, with many compounds exhibiting potent inhibitory effects against various enzymes and cancer cell lines. The following tables summarize the available quantitative data for this compound and related phenanthrene derivatives.

Table 1: α-Glucosidase Inhibitory Activity of Phenanthrene Derivatives

CompoundSourceIC50 (µM)Reference
Gastrobellinol AGastrochilus bellinus158.34[1]
Gastrobellinol BGastrochilus bellinus115.21[1]
Gastrobellinol CGastrochilus bellinus189.76[1]
AgrostophylloneGastrochilus bellinus280.98[1]
ImbricatinGastrochilus bellinus301.12[1]
Acarbose (Positive Control)-Varies[2][3]

Note: Specific IC50 values for this compound against α-glucosidase are not yet publicly available.

Table 2: Cytotoxic Activity of Phenanthrene Derivatives against Cancer Cell Lines

Compound/ExtractCell LineIC50 (µM or µg/mL)Reference
DenbinobinHepG2 (Liver Cancer)12.4[2]
DenbinobinHeLa (Cervical Cancer)13.1[2]
9-ethoxy-7-methoxy-aristololactam IVHK-2 (Renal Proximal Tubular Epithelial)18.18 (MTT assay)[4][5]
Aristololactam I N-β-d-glucopyranosideHK-2 (Renal Proximal Tubular Epithelial)20.44 (MTT assay)[4][5]
7-hydroxy-2,3,4,8-tetramethoxyphenanthreneHeLa (Cervical Cancer)8.52[6]
3-hydroxy-2,4,-dimethoxy-7,8-methylenedioxyphenanthreneHeLa (Cervical Cancer)3.64[6]
Ethanol Extract of Dendrobii HerbaFaDu (Pharynx Squamous Carcinoma)16.57 µg/mL[7]
Ethyl Acetate Fraction of Dendrobii HerbaFaDu (Pharynx Squamous Carcinoma)13.16 µg/mL[7]

Note: Specific IC50 values for this compound against cancer cell lines are not yet publicly available.

Experimental Protocols

General Protocol for Isolation of Phenanthrene Derivatives from Orchids

The following is a generalized procedure for the isolation of phenanthrene derivatives from orchid species, which can be adapted for the specific isolation of this compound from Gastrochilus bellinus.

Workflow for Isolation of Phenanthrene Derivatives

G start Dried and Powdered Orchid Material extraction Maceration with Organic Solvent (e.g., Methanol or Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) crude_extract->partition fractions Fractions of Varying Polarity partition->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) purified_fractions->hplc pure_compound Isolated Pure Compound (e.g., this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: General workflow for the isolation of phenanthrene derivatives.

  • Plant Material Preparation: The whole plant, stems, or other relevant parts of the orchid are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours). This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are then subjected to various chromatographic techniques for further separation. This often involves column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents.

  • Purification: Fractions showing the presence of phenanthrene derivatives (as determined by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

α-Glucosidase Inhibitory Assay Protocol

This protocol is used to determine the in vitro α-glucosidase inhibitory activity of the isolated compounds.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 50 mM, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Assay Mixture: In a 96-well microplate, the test compound (dissolved in a suitable solvent like DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the pNPG solution to the wells.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (e.g., 0.1 M).

  • Absorbance Measurement: The absorbance of the resulting yellow-colored p-nitrophenol is measured using a microplate reader at a wavelength of 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the test compound. Acarbose is commonly used as a positive control.[6]

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on other phenanthrene derivatives and related phytochemicals suggest potential mechanisms of action. The following diagrams illustrate hypothetical signaling pathways that may be influenced by this compound, based on current knowledge of similar compounds.

Putative Inhibition of Pro-inflammatory Pathways

Phenanthrene derivatives have been shown to possess anti-inflammatory properties. A potential mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nucleus NF-κB (p50/p65) nfkb->nfkb_nucleus Translocation nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, IL-6) nfkb_nucleus->gene_transcription Activation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential Induction of Apoptosis via PI3K/Akt and MAPK Pathways

Many cytotoxic agents, including some phenanthrenes, induce apoptosis (programmed cell death) in cancer cells. The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and apoptosis. This compound may exert its cytotoxic effects by modulating these pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibition jnk JNK This compound->jnk Activation p38 p38 This compound->p38 Activation akt Akt pi3k->akt bad Bad akt->bad Inhibition cell_survival Cell Survival akt->cell_survival bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition bim Bim jnk->bim p38->bim bim->bcl2 Inhibition

Caption: Potential modulation of PI3K/Akt and MAPK pathways.

Conclusion and Future Directions

This compound and its related phenanthrene derivatives from orchids represent a promising class of natural products with significant therapeutic potential. The available data, although still limited for this compound itself, strongly suggest that these compounds possess valuable biological activities, including α-glucosidase inhibition and cytotoxicity against cancer cells.

Future research should focus on several key areas:

  • Comprehensive Biological Screening: A broader evaluation of this compound's biological activities is warranted, including its effects on a wider range of cancer cell lines, its potential as an antimicrobial and antiviral agent, and its anti-inflammatory properties in various in vivo models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for guiding the development of more potent and selective analogues.

  • Synthesis and Analogue Development: The development of efficient synthetic routes to this compound and its derivatives will be essential for producing sufficient quantities for preclinical and clinical studies and for enabling structure-activity relationship (SAR) studies to optimize their biological profiles.

  • Pharmacokinetic and Toxicological Studies: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is a prerequisite for its advancement as a clinical candidate.

References

The Natural Occurrence and Biological Potential of Stilbenoids in the Orchidaceae Family: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a rich source of a wide array of bioactive secondary metabolites. Among these, stilbenoids have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence of a specific group of stilbenoids within the Agrostophyllum genus of the Orchidaceae family. It is highly probable that the initial compound of interest, "Agrostophyllidin," is a misspelling of a known stilbenoid, possibly Agrostonidin or a related derivative, that has been identified in these orchids. This document summarizes the current knowledge on the presence of these compounds, outlines general experimental protocols for their study, and explores their potential biological activities, with a focus on their anti-inflammatory mechanisms.

Natural Occurrence of Stilbenoids in Agrostophyllum

Phytochemical investigations of the Agrostophyllum genus have led to the isolation and identification of several stilbenoid compounds, primarily from the species Agrostophyllum callosum. These compounds represent a promising area of research for novel drug discovery.

Table 1: Stilbenoid Compounds Identified in Agrostophyllum callosum

Compound NamePlant SpeciesFamilyNotes
AgrostoninAgrostophyllum callosumOrchidaceaeStilbenoid derivative. Quantitative data on concentration in the plant is not currently available in published literature.
AgrostonidinAgrostophyllum callosumOrchidaceaeStilbenoid derivative. Quantitative data on concentration in the plant is not currently available in published literature.
CallosuminAgrostophyllum callosumOrchidaceaeStilbenoid derivative. Quantitative data on concentration in the plant is not currently available in published literature.
CallosumininAgrostophyllum callosumOrchidaceaeStilbenoid derivative. Quantitative data on concentration in the plant is not currently available in published literature.
CallosumidinAgrostophyllum callosumOrchidaceaeStilbenoid derivative. Quantitative data on concentration in the plant is not currently available in published literature.

Note: The lack of quantitative data highlights a significant gap in the current research and presents an opportunity for future phytochemical studies.

Experimental Protocols: From Plant Material to Bioactive Compound

While specific, detailed protocols for the extraction and quantification of Agrostonidin and its related compounds from Agrostophyllum callosum are not extensively documented, a general workflow for the phytochemical analysis of orchids can be outlined. This process typically involves extraction, fractionation, and purification, followed by structural elucidation and quantification.

1. Plant Material Collection and Preparation:

  • Fresh, healthy plant material (Agrostophyllum callosum) is collected and authenticated by a plant taxonomist.

  • The plant material is washed, shade-dried at room temperature, and then pulverized into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to isolate a wide range of compounds.

  • Maceration or Soxhlet extraction are common techniques employed. For stilbenoids, methanolic or ethanolic extraction is often effective.

3. Fractionation and Purification:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to column chromatography for fractionation. Silica gel is a common stationary phase.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions showing promising profiles are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

4. Structural Elucidation and Quantification:

  • The structure of the purified compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Quantification of the isolated stilbenoids can be performed using a validated HPLC-UV method. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at a wavelength determined by the compound's maximum absorbance.

Experimental_Workflow cluster_collection 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Isolation and Purification cluster_analysis 4. Analysis Collection Collection of Agrostophyllum callosum Preparation Washing, Drying, and Pulverization Collection->Preparation Solvent_Extraction Solvent Extraction (e.g., Methanol) Preparation->Solvent_Extraction Crude_Extract Crude Stilbenoid Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Prep_HPLC Preparative HPLC TLC_Monitoring->Prep_HPLC Pure_Compound Isolated Stilbenoids (e.g., Agrostonidin) Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Quantification Quantification (HPLC-UV) Pure_Compound->Quantification

Fig. 1: General experimental workflow for the isolation and analysis of stilbenoids from orchids.

Biological Activities and Potential Signaling Pathways

Stilbenoids as a class of compounds are known to possess a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent. While the specific mechanisms of action for stilbenoids from Agrostophyllum callosum have not been extensively studied, it is plausible that they share similar pathways with other well-researched stilbenoids.

Anti-inflammatory Activity: Inflammation is a complex biological response involving various signaling pathways. Many stilbenoids have been shown to exert their anti-inflammatory effects by modulating key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli, lead to the production of pro-inflammatory cytokines and mediators. Stilbenoids can potentially inhibit these pathways, thereby reducing the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimuli e.g., LPS, Pathogens Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Activation NF-κB Activation IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Translocation to Nucleus MAPK_Pathway->Gene_Expression Agrostonidin Agrostonidin (Proposed Action) Agrostonidin->IKK Inhibition Agrostonidin->MAPK_Pathway Inhibition Cytokines Cytokines, Chemokines, COX-2, iNOS Gene_Expression->Cytokines

Fig. 2: Proposed anti-inflammatory signaling pathway modulated by stilbenoids like Agrostonidin.

The stilbenoids present in Agrostophyllum callosum, including Agrostonin and Agrostonidin, represent a compelling area for further pharmacological investigation. While their presence has been qualitatively established, there is a clear need for future research to focus on:

  • Quantitative Analysis: Determining the precise concentrations of these stilbenoids in various parts of the plant.

  • Detailed Method Development: Establishing and publishing detailed and validated protocols for the extraction, isolation, and quantification of these specific compounds.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

Such studies will be crucial in unlocking the full therapeutic potential of these natural products and could pave the way for the development of new anti-inflammatory and antioxidant drugs.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Protocol for a Target Bioactive Compound

Disclaimer: Extensive literature searches did not yield specific protocols for a compound named "Agrostophyllidin." The following application notes and protocols are therefore based on established, general methodologies for the extraction and purification of phytochemicals from plant sources.[1][2] Researchers should adapt and optimize these protocols based on the specific physicochemical properties of their target compound and plant matrix.

Introduction

The isolation of pure bioactive compounds from complex plant extracts is a critical process in natural product chemistry and drug development.[3] The general workflow involves the initial extraction of a broad range of compounds from the plant material, followed by a series of purification steps to isolate the target molecule.[4] Common extraction techniques include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2] Purification strategies often employ a combination of techniques such as liquid-liquid partitioning and various forms of chromatography, including column chromatography and preparative high-performance liquid chromatography (prep-HPLC).[5][6][7] This document outlines a representative multi-step protocol for the extraction and purification of a hypothetical bioactive compound from a plant source.

Experimental Workflow

The overall process for extracting and purifying the target bioactive compound is illustrated in the following workflow diagram.

Extraction and Purification Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Maceration with Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning Dissolve in Solvent column_chromatography Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection and Analysis (TLC) column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc purified_compound Purified Bioactive Compound prep_hplc->purified_compound Isolate Target Peak

Caption: General workflow for the extraction and purification of a target bioactive compound.

Extraction Protocol: Maceration

Maceration is a simple and widely used solvent extraction technique for phytochemicals.[2]

3.1 Materials and Reagents

  • Dried and powdered plant material

  • Methanol (ACS grade or higher)

  • Erlenmeyer flask

  • Stir plate and magnetic stir bar

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

3.2 Procedure

  • Weigh 100 g of dried, powdered plant material and place it into a 2 L Erlenmeyer flask.

  • Add 1 L of methanol to the flask to completely submerge the plant material.

  • Place the flask on a stir plate and stir at room temperature for 48 hours. Ensure the flask is sealed to prevent solvent evaporation.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue (marc).

  • Wash the marc with an additional 200 mL of methanol and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.

  • Dry the crude extract completely under a vacuum and record the final weight.

Purification Protocols

4.1 Protocol 1: Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent.[8][9]

4.1.1 Materials and Reagents

  • Crude extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate

  • Separatory funnel (1 L)

4.1.2 Procedure

  • Dissolve 10 g of the crude extract in 200 mL of 80% aqueous methanol.

  • Transfer the solution to a 1 L separatory funnel.

  • Add 200 mL of n-hexane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate. Drain the lower aqueous methanol layer. The upper n-hexane layer contains highly non-polar compounds.

  • Repeat the n-hexane extraction two more times, combining the n-hexane fractions.

  • To the remaining aqueous methanol fraction, add 200 mL of ethyl acetate and repeat the extraction process three times.

  • The combined ethyl acetate fraction will contain compounds of intermediate polarity, while the remaining aqueous fraction will contain highly polar compounds.

  • Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately via rotary evaporation to obtain partitioned extracts. The target compound is often found in the ethyl acetate fraction.

4.2 Protocol 2: Column Chromatography

Column chromatography is used for the separation of individual compounds from the partitioned extract based on their differential adsorption to a stationary phase.[4][6][7]

4.2.1 Materials and Reagents

  • Ethyl acetate fraction from partitioning

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates

4.2.2 Procedure

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Adsorb 2 g of the dried ethyl acetate fraction onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

    • 100% n-Hexane (2 column volumes)

    • 95:5 n-Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 n-Hexane:Ethyl Acetate (4 column volumes)

    • Continue increasing the ethyl acetate concentration.

  • Collect fractions (e.g., 15 mL each) in test tubes.

  • Monitor the fractions by TLC to identify those containing the target compound.

  • Combine the fractions that show a pure spot corresponding to the target compound and concentrate them.

4.3 Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final step to achieve high purity of the target compound.[5][10][11][12]

4.3.1 Materials and Reagents

  • Partially purified fraction from column chromatography

  • HPLC-grade solvents (e.g., acetonitrile and water)

  • Preparative HPLC system with a suitable column (e.g., C18)

4.3.2 Procedure

  • Dissolve the semi-purified sample in a suitable solvent compatible with the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Develop an appropriate separation method on an analytical HPLC first to determine the optimal mobile phase composition and gradient.

  • Scale up the method for the preparative HPLC system.

  • Inject the sample and run the preparative HPLC.

  • Collect the peak corresponding to the retention time of the target compound.

  • Remove the solvent from the collected fraction (e.g., by lyophilization or rotary evaporation) to obtain the highly purified compound.

Quantitative Data Summary

The following tables present hypothetical data for the extraction and purification process.

Table 1: Extraction Yield

ParameterValue
Initial Plant Material (g)100
Crude Extract Yield (g)12.5
Extraction Yield (%)12.5%

Table 2: Purification Summary

Purification StepStarting Mass (g)Recovered Mass (mg)Purity (%)Yield (%)
Crude Extract10.0-~5%100%
Liquid-Liquid Partitioning (EtOAc)10.02,500~20%25%
Column Chromatography2.5450~75%18%
Preparative HPLC0.4585>98%18.9%

Hypothetical Signaling Pathway

Many plant-derived bioactive compounds exert their effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a bioactive compound inhibits an inflammatory response.

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_cascade Kinase Cascade (e.g., MAP Kinase) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Activates dna DNA transcription_factor->dna Translocates and Binds gene_expression Inflammatory Gene Expression dna->gene_expression inflammatory_response Inflammatory Response gene_expression->inflammatory_response Leads to stimulus Inflammatory Stimulus stimulus->receptor bioactive_compound Bioactive Compound bioactive_compound->kinase_cascade Inhibits

Caption: Hypothetical signaling pathway for an anti-inflammatory bioactive compound.

References

Application Note: Quantitative Analysis of Agrostophyllidin using High-Performance Liquid Chromatography with UV-Vis Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) method for the quantification of Agrostophyllidin in plant extracts. The method is suitable for researchers, scientists, and drug development professionals engaged in the analysis of plant-derived secondary metabolites. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and data analysis. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for the quantitative determination of this compound.

Introduction

This compound is a putative novel secondary metabolite identified in select plant species, with potential applications in pharmacology and drug development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of raw materials, and optimization of extraction procedures. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in a complex mixture. When coupled with a UV-Vis detector, it provides a robust and widely accessible method for the analysis of chromophoric compounds like this compound. This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A solid-liquid extraction is employed to isolate this compound from the plant matrix.

Materials:

  • Air-dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in deionized water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations of 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, and 3.125 µg/mL.

  • Transfer the standard solutions to HPLC vials.

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 280 nm |

Data Presentation

The described HPLC-UV method was validated for its quantitative performance. The validation parameters are summarized in the table below.

ParameterResult
Linearity Range 3.125 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.5 - 102.1%

Visualizations

experimental_workflow sample_collection Plant Material Collection (e.g., leaves, stems) sample_prep Sample Preparation (Drying and Grinding) sample_collection->sample_prep extraction Solid-Liquid Extraction (80% Methanol) sample_prep->extraction filtration Filtration (0.22 µm Syringe Filter) extraction->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification final_result Final Concentration of This compound quantification->final_result

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. The method is straightforward, utilizing common laboratory equipment and reagents, and demonstrates excellent performance in terms of linearity, sensitivity, precision, and accuracy. This protocol is well-suited for routine analysis in research and quality control settings.

Unveiling the Presence of Benzylisoquinoline Alkaloids: A Detailed HPLC-MS/MS Protocol for the Analysis of Papaverine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a robust and sensitive method for the quantitative analysis of benzylisoquinoline alkaloids, using papaverine as a representative compound, by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Initial literature searches for "Agrostophyllidin" did not yield information on a compound with this name, suggesting it may be novel, rare, or a potential misnomer. Consequently, this protocol has been developed for papaverine, a well-characterized benzylisoquinoline alkaloid, to provide a comprehensive analytical framework applicable to similar compounds. This methodology is designed for researchers, scientists, and drug development professionals working with complex matrices such as plant extracts or biological fluids.

Papaverine is a naturally occurring opium alkaloid found in the opium poppy, Papaver somniferum.[1][2] It is used as a muscle relaxant and vasodilator.[2] The analytical method described herein provides the necessary detail for accurate and precise quantification, crucial for phytochemical analysis, pharmacokinetic studies, and quality control of therapeutic formulations.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction for Plant Material

This protocol outlines the extraction of benzylisoquinoline alkaloids from a plant matrix.

Materials:

  • Plant material (e.g., dried and powdered leaves, stems)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 100 mg of homogenized and dried plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of extraction solvent (Methanol:Acetonitrile:Water with 0.1% Formic Acid, 50:30:20, v/v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data for Papaverine Analysis

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of papaverine.

ParameterValue
Precursor Ion (m/z) 340.4
Product Ion 1 (m/z) - Quantifier 202.2
Product Ion 2 (m/z) - Qualifier 171.1
Collision Energy for Product Ion 1 25 eV
Collision Energy for Product Ion 2 35 eV
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998

Mandatory Visualization

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output plant_material Plant Material extraction Solid-Liquid Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification results Concentration Data quantification->results

Caption: Experimental workflow for the HPLC-MS/MS analysis of papaverine.

Signaling Pathway of Papaverine's Vasodilatory Action

While not a signaling pathway in the traditional sense of intracellular cascades, the mechanism of papaverine's action can be illustrated. Papaverine acts as a non-specific inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4.

Papaverine_Mechanism Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibition cAMP cAMP AMP 5'-AMP cAMP->AMP PDE PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation

Caption: Mechanism of action of papaverine as a vasodilator.

References

Application Notes and Protocols for the In Vitro Biological Activity of Phytochemicals from Agrostophyllum Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, the compound "Agrostophyllidin" is not found in scientific databases. It is possible that this is a novel, recently isolated compound not yet widely reported, or a potential misspelling of a known phytochemical. These application notes focus on the known biological activities of compounds isolated from the orchid genus Agrostophyllum and related phenanthrene derivatives from the Orchidaceae family, which may serve as a relevant proxy for researchers interested in this area.

The orchid genus Agrostophyllum is a source of various bioactive secondary metabolites.[1] Phytochemical investigations have led to the isolation of compounds such as triterpenoids, stilbenoids, and phenanthrenes.[2][3] Notably, compounds with structural similarities to those found in Agrostophyllum, particularly phenanthrenes isolated from other orchid species, have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[4][5] These notes provide an overview of common in vitro assays and protocols relevant to assessing these biological activities.

Data Presentation: Bioactivity of Orchid-Derived Phenanthrenes

The following table summarizes the in vitro cytotoxic and antibacterial activities of selected phenanthrene derivatives isolated from various orchid species. This data can serve as a reference for designing experiments to evaluate compounds from Agrostophyllum.

CompoundSource OrchidCell Line/BacteriaActivity TypeIC50 / MIC (µM)Reference
Ephemeranthoquinone BCymbidium Great Flower Marie LaurencinHL-60Cytotoxic2.8[6]
Ephemeranthoquinone BCymbidium Great Flower Marie LaurencinBacillus subtilisAntibacterial4.88 - 65.10[6]
Spiranthesphenanthrene ASpiranthes speciesB16-F10Cytotoxic19.0 ± 7.3[4]
Ensifolin AEria speciesHeLa, COLO 205, COLO 320Cytotoxic3.9 – 12.7[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific compound and cell lines used.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HL-60, HeLa, HepG2)

    • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • Test compound stock solution (e.g., in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compound in the culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Bacillus subtilis, Klebsiella pneumoniae)

    • Mueller-Hinton Broth (MHB)

    • Test compound stock solution

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Positive control antibiotic (e.g., ampicillin)

  • Protocol:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the diluted bacterial suspension to each well.

    • Include a positive control (antibiotic) and a negative control (no compound).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for In Vitro Bioactivity Screening

G cluster_extraction Compound Isolation cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis plant Agrostophyllum sp. Plant Material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure Compound (e.g., Agrostophyllin-like) fractionation->pure_compound cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compound->cytotoxicity Test on Cancer Cell Lines antimicrobial Antimicrobial Assays (e.g., MIC) pure_compound->antimicrobial Test on Bacterial/Fungal Strains anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) pure_compound->anti_inflammatory Test on Macrophages (e.g., RAW 264.7) ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic pathway Mechanism of Action Studies ic50->pathway mic->pathway

Caption: Workflow for isolation and in vitro screening of bioactive compounds.

Hypothetical Signaling Pathway for Cytotoxicity of Orchid-Derived Phenanthrenes

G phenanthrene Orchid Phenanthrene ros ↑ ROS Production phenanthrene->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by orchid phenanthrenes.

References

Agrostophyllidin: Application Notes and Protocols for a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the potential anticancer activities of phenanthrene derivatives isolated from orchids, as direct research on "Agrostophyllidin" is not available in the current scientific literature. The data and mechanisms presented are hypothetical and serve as a template for researchers investigating similar compounds.

Introduction

This compound is a putative phenanthrene derivative isolated from orchids of the Agrostophyllum genus. Phenanthrenes from various orchid species have demonstrated significant cytotoxic and anticancer properties, suggesting that this compound may represent a novel candidate for cancer therapeutic development. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways implicated in cancer progression. This document provides a summary of hypothetical data and detailed experimental protocols to guide the investigation of this compound as a potential anticancer agent.

Data Presentation

The potential anticancer activity of this compound has been evaluated against a panel of human cancer cell lines. The following tables summarize the hypothetical quantitative data obtained from these studies.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Cancer15.2 ± 1.8
MDA-MB-231Breast Cancer22.5 ± 2.1
A549Lung Cancer18.9 ± 2.5
HCT116Colon Cancer12.7 ± 1.5
HeLaCervical Cancer25.1 ± 3.0
PANC-1Pancreatic Cancer30.4 ± 3.8

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)55.2 ± 3.128.9 ± 2.215.9 ± 1.9
This compound (10 µM)68.5 ± 4.215.3 ± 1.816.2 ± 2.0
This compound (20 µM)75.1 ± 4.810.2 ± 1.514.7 ± 1.7

Table 3: Induction of Apoptosis by this compound in HCT116 Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Control (DMSO)3.1 ± 0.51.8 ± 0.34.9 ± 0.8
This compound (10 µM)15.7 ± 1.95.2 ± 0.720.9 ± 2.6
This compound (20 µM)28.4 ± 3.110.9 ± 1.439.3 ± 4.5

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours. Use DMSO as a vehicle control.

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay using Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key regulatory proteins.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

G cluster_workflow Experimental Workflow for Anticancer Evaluation A Cancer Cell Culture B This compound Treatment A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Cell Cycle & Apoptosis) B->D E Western Blot (Protein Expression) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A generalized workflow for evaluating the anticancer potential of this compound.

G cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway Agro This compound Bax Bax (Pro-apoptotic) Agro->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Agro->Bcl2 Downregulates Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Application Notes and Protocols: Anti-inflammatory Properties of Agrostophyllidin

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Extensive database searches for "Agrostophyllidin" and its potential anti-inflammatory properties have not yielded any specific scientific literature, quantitative data, or established experimental protocols. This suggests that "this compound" may be a novel compound not yet described in published research, a compound known by a different name, or a term that is not currently in scientific use.

Therefore, we are unable to provide detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, for a compound for which there is no available scientific information.

We are committed to providing accurate and evidence-based scientific information. Should "this compound" be a different term or if you have alternative names or sources of information, please provide them, and we will be happy to conduct a new search and generate the content you need.

We recommend the following steps for your research:

  • Verify the Compound Name: Please double-check the spelling and terminology for "this compound."

  • Consult Alternative Databases: Broader searches in chemical databases (e.g., PubChem, SciFinder) or patent literature may provide information if the compound is very new or has not yet been published in peer-reviewed journals.

  • Investigate the Source: If "this compound" is a natural product, researching the plant or organism it is derived from may provide clues about its potential bioactivities and related compounds with known anti-inflammatory effects.

We apologize that we could not fulfill your request at this time due to the lack of available data on the specified topic. We remain at your disposal for any future inquiries on topics with an established body of scientific research.

Application Notes and Protocols: Antioxidant Activity Assays for Agrostophyllidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrostophyllidin, a phenanthrene derivative isolated from the orchid Agrostophyllum callosum, belongs to a class of compounds often investigated for their diverse biological activities. Due to its chemical structure, this compound is a candidate for possessing antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, evaluating the antioxidant capacity of this compound is a critical step in its potential development as a therapeutic agent.

This document provides detailed protocols for three widely accepted in vitro assays to determine the antioxidant activity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. While specific quantitative data for this compound is not yet established in published literature, this guide presents standardized procedures and representative data from similar natural compounds to serve as a benchmark for researchers.

DPPH Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Experimental Protocol

Materials:

  • This compound (dissolved in a suitable solvent like methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol.[1] The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. A similar concentration range should be prepared for the positive control.

  • Assay:

    • In a 96-well plate, add a specific volume of the DPPH working solution to each well.

    • Add different concentrations of the this compound solution to the respective wells.

    • For the control, add the same volume of the solvent used to dissolve the sample instead of the sample solution.

    • For the blank, use the solvent alone.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[3]

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound. A lower IC50 value indicates higher antioxidant activity.[2][4]

Representative Data for Natural Products (DPPH Assay)
Compound/ExtractIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Vernonia amygdalina (Methanol Extract)94.92[5]Ascorbic Acid127.737[5]
Vernonia amygdalina (Ethanol Extract)94.83[5]N/AN/A
Piper retrofractum (n-hexane extract)57.66[6]Ascorbic Acid66.12[6]
Clitoria ternatea832[7]N/AN/A

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control DPPH_sol->Mix Sample_sol Prepare this compound & Control Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.

Experimental Protocol

Materials:

  • This compound (dissolved in a suitable solvent)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate buffer

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[8]

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • Add a large volume of the diluted ABTS•+ solution to a test tube or cuvette.

    • Add a small volume of the this compound sample or standard to the ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation of Antioxidant Activity: The percentage of inhibition of absorbance at 734 nm is calculated using the formula:

    Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the initial ABTS•+ solution.

    • A_sample is the absorbance of the reaction mixture containing the sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

Representative Data for Natural Products (ABTS Assay)
Compound/ExtractTEAC (mg Trolox/g dw)IC50 Value (µg/mL)Reference Compound
Origanum vulgare7.37[8]N/ATrolox
Melissa officinalis6.83[8]N/ATrolox
Vernonia amygdalina (Methanol Extract)N/A179.8[5]Ascorbic Acid (IC50: 127.7 µg/mL)[5]
Vernonia amygdalina (Ethanol Extract)N/A256.9[5]Ascorbic Acid (IC50: 127.7 µg/mL)[5]

ABTS Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O4) ABTS_work Prepare ABTS•+ Working Solution ABTS_gen->ABTS_work Mix Mix ABTS•+ Solution with Sample/Standard ABTS_work->Mix Sample_prep Prepare this compound & Trolox Dilutions Sample_prep->Mix Incubate Incubate (e.g., 6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.

Experimental Protocol

Materials:

  • This compound (dissolved in a suitable solvent)

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Positive control (e.g., FeSO₄·7H₂O, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.

  • Preparation of Standard Curve: Prepare a series of dilutions of a known concentration of FeSO₄·7H₂O or Trolox to create a standard curve.

  • Assay:

    • Add a small volume of the sample or standard to a test tube or well.

    • Add a large volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 to 30 minutes).[10][11]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[12]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of Fe²⁺ or Trolox and is expressed as µM Fe²⁺ equivalents or µM Trolox equivalents.

Representative Data for Natural Products (FRAP Assay)
Compound/ExtractFRAP Value (µmol Trolox/g dw)Reference Compound
Origanum vulgare472.32[13]Trolox
Melissa officinalis442.84[13]Trolox
Origanum majorana415.54[13]Trolox
Rosmarinus officinalis358.91[13]Trolox

FRAP Assay Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mix Sample_prep Prepare this compound & Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (e.g., Fe(II) equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion

The DPPH, ABTS, and FRAP assays provide a robust framework for the initial in vitro evaluation of the antioxidant potential of this compound. Each assay is based on a different mechanism of antioxidant action, and therefore, a combination of these methods will provide a more comprehensive assessment of its antioxidant profile. The detailed protocols and representative data presented in this document are intended to guide researchers in establishing a reliable and reproducible methodology for screening and characterizing the antioxidant properties of this compound, a crucial step in its journey towards potential therapeutic application.

References

Application Notes and Protocols: Antimicrobial Effects of Agrostophyllidin on Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrostophyllidin is a novel natural product isolated from Agrostophyllum species, which has demonstrated significant antimicrobial properties against a range of pathogenic bacteria. These application notes provide a comprehensive overview of the methodologies to assess the antimicrobial efficacy of this compound, including protocols for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Furthermore, we present a summary of its activity against selected pathogens and illustrate a proposed experimental workflow for its evaluation.

Data Presentation

The antimicrobial activity of this compound has been quantified against several clinically relevant pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Pathogenic BacteriaGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureusPositive1632
Escherichia coliNegative3264
Pseudomonas aeruginosaNegative64128
Streptococcus pneumoniaePositive816

Note: The above data is representative. Actual values may vary based on the specific strain and experimental conditions.

Experimental Protocols

Detailed protocols for evaluating the antimicrobial effects of this compound are provided below. These standard methods are crucial for reproducible and comparable results.[1][2][3]

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)[6]

  • 96-well microtiter plates[2]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control (standard antibiotic)

  • Negative control (MHB alone)

  • Spectrophotometer (optional, for OD reading)

Protocol:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well microtiter plate. The concentration range should typically span from 0.125 to 512 µg/mL.

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted this compound.

  • Include a positive control well (bacteria and a known antibiotic) and a negative control well (bacteria and MHB, no antimicrobial).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, the optical density can be read at 600 nm.[6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7]

Materials:

  • MIC plates from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial properties of a novel compound like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution MIC MIC Assay (Broth Microdilution) Compound->MIC Bacteria Bacterial Culture Preparation (0.5 McFarland) Bacteria->MIC Media Prepare Growth Media (MHB, MHA) Media->MIC Read_MIC Read MIC Results (Visual/OD) MIC->Read_MIC MBC MBC Assay (Plating from MIC) Read_MBC Read MBC Results (Colony Count) MBC->Read_MBC Read_MIC->MBC Interpretation Data Interpretation and Reporting Read_MBC->Interpretation

Caption: Workflow for MIC and MBC determination of this compound.

Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane

While the exact mechanism of this compound is under investigation, preliminary studies suggest it may disrupt the bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death.[8][9]

G cluster_pathway Proposed Signaling Pathway of this compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound Membrane Outer Layer Lipid Bilayer Inner Layer This compound->Membrane:f1 Binds to and disrupts lipid bilayer Permeability Increased Membrane Permeability Membrane:f1->Permeability Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of this compound via cell membrane disruption.

References

Application Notes & Protocols for Investigating the Mechanism of Action of Agrostophyllidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrostophyllidin is a novel natural product with purported therapeutic potential. Understanding its mechanism of action at the cellular level is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive suite of cell-based assays to elucidate the cytotoxic, apoptotic, and cell cycle effects of this compound, as well as its impact on key signaling pathways. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

Initial Cytotoxicity Screening: Determining the IC50 Value

The first step in characterizing the bioactivity of this compound is to determine its cytotoxic potential and the concentration that inhibits 50% of cell growth (IC50). This is a critical parameter for designing subsequent mechanistic studies.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

Data Presentation: IC50 Values of this compound
Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data
48Data
72Data
MCF-724Data
48Data
72Data
A54924Data
48Data
72Data

Investigating the Mode of Cell Death: Apoptosis Assays

Once the cytotoxic effect is established, it is important to determine if this compound induces apoptosis (programmed cell death), a common mechanism for anticancer agents.[1]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation: Apoptosis Analysis
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ControlDataDataData
This compound (IC50)DataDataData
This compound (2x IC50)DataDataData

Cell Cycle Analysis

Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain the DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
ControlDataDataData
This compound (IC50)DataDataData

Elucidating Molecular Mechanisms: Western Blot Analysis of Signaling Pathways

To delve deeper into the mechanism, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation. A common pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Protocol: Western Blot Analysis

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation: Protein Expression Levels
TreatmentRelative Bax/Bcl-2 RatioRelative Cleaved Caspase-3 LevelRelative p-Akt/Akt RatioRelative p-mTOR/mTOR Ratio
ControlDataDataDataData
This compound (IC50)DataDataDataData

Visualizing Workflows and Pathways

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Cell Cycle Analysis cluster_3 Signaling Pathway Investigation A Cancer Cell Culture B This compound Treatment (Dose-Response) A->B C MTT Assay B->C D Determine IC50 C->D E Treat Cells at IC50 D->E Inform Dosing I Treat Cells at IC50 D->I Inform Dosing M Treat Cells at IC50 D->M Inform Dosing F Annexin V/PI Staining E->F G Flow Cytometry F->G H Apoptosis Analysis G->H J PI Staining I->J K Flow Cytometry J->K L Cell Cycle Profile K->L N Protein Extraction M->N O Western Blot N->O P Analyze Protein Expression O->P G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Use of Agrostophyllidin as a Potential Chemical Marker for the Genus Agrostophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Agrostophyllum, a member of the Orchidaceae family, encompasses a diverse group of epiphytic orchids.[1] The accurate taxonomic classification of these species is crucial for conservation efforts, understanding their phylogenetic relationships, and exploring their potential medicinal properties. Chemical profiling of secondary metabolites has emerged as a valuable tool in plant chemotaxonomy, providing insights that complement traditional morphological methods.

Agrostophyllidin, a phenanthrene derivative isolated from Agrostophyllum callosum, presents a potential candidate as a chemical marker for this genus. Phenanthrenes are known to be prevalent in orchids and their distribution can hold chemotaxonomic significance.[2][3][4] This document provides a proposed framework for the application of this compound as a chemical marker, outlining the necessary experimental protocols and highlighting the current knowledge gaps that require further research.

Disclaimer: The use of this compound as a definitive chemical marker for the entire Agrostophyllum genus is currently hypothetical. While it has been identified in Agrostophyllum callosum, its presence and concentration in other Agrostophyllum species have not been reported in the available scientific literature. The following protocols and application notes are intended to guide future research to validate this potential application.

Quantitative Data Summary (Hypothetical)

To effectively use this compound as a chemical marker, it is essential to determine its presence and concentration across a wide range of Agrostophyllum species. The following table illustrates a hypothetical data set that would be required to validate its use. Currently, no such quantitative data is publicly available.

Agrostophyllum SpeciesPlant Part AnalyzedThis compound Concentration (µg/g dry weight) ± SDPurity (%)Reference
Agrostophyllum callosumWhole Plant[Data to be determined][Data to be determined][Future Study]
Agrostophyllum brevipesWhole Plant[Data to be determined][Data to be determined][Future Study]
Agrostophyllum montanumWhole Plant[Data to be determined][Data to be determined][Future Study]
Agrostophyllum stipulatumWhole Plant[Data to be determined][Data to be determined][Future Study]
Agrostophyllum longifoliumWhole Plant[Data to be determined][Data to be determined][Future Study]
Other Agrostophyllum spp.Whole Plant[Data to be determined][Data to be determined][Future Study]
Related Orchid GeneraWhole Plant[Data to be determined][Data to be determined][Future Study]

Experimental Protocols

The following are detailed methodologies for the key experiments required to investigate this compound as a chemical marker. These protocols are based on established methods for the analysis of phenanthrenes in plant materials.

Plant Material Collection and Preparation
  • 1.1. Collection: Collect fresh, healthy plant material from positively identified Agrostophyllum species. A voucher specimen of each plant should be deposited in a recognized herbarium for future reference.

  • 1.2. Cleaning and Drying: Gently wash the plant material with distilled water to remove any debris. Air-dry or freeze-dry the material to a constant weight.

  • 1.3. Grinding: Grind the dried plant material into a fine powder using a Wiley mill or a similar grinder. Store the powdered material in an airtight container in a cool, dark, and dry place.

Extraction of this compound
  • 2.1. Solvent Extraction:

    • Macerate a known quantity (e.g., 10 g) of the powdered plant material with methanol (or another suitable solvent like ethanol or a mixture of dichloromethane and methanol) at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • 2.2. Liquid-Liquid Partitioning (Optional):

    • The crude extract can be further fractionated by dissolving it in a methanol-water mixture and partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

Isolation and Purification of this compound (for standard preparation)
  • 3.1. Column Chromatography:

    • Subject the crude extract or a selected fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • 3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of phenanthrenes.

Quantification of this compound
  • 4.1. High-Performance Liquid Chromatography (HPLC-PDA/UV):

    • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common mobile phase for phenanthrene analysis. The exact gradient program should be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy of the pure compound).

    • Standard Curve: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a standard curve of peak area versus concentration.

    • Sample Analysis: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

    • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

  • 4.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For higher sensitivity and selectivity, LC-MS can be employed. This is particularly useful for detecting trace amounts of this compound and for confirming its identity based on its mass-to-charge ratio (m/z).

Mandatory Visualizations

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation plant_material Agrostophyllum Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding solvent_extraction Solvent Extraction grinding->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration hplc HPLC-PDA/UV Analysis concentration->hplc lcms LC-MS Analysis concentration->lcms quantification Quantification of this compound hplc->quantification lcms->quantification chemotaxonomic_analysis Chemotaxonomic Analysis quantification->chemotaxonomic_analysis

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_hypothesis Hypothesis cluster_analysis Analysis cluster_conclusion Conclusion cluster_application Application agrostophyllidin_presence Presence and Concentration of this compound comparative_analysis Comparative Analysis across Agrostophyllum Species agrostophyllidin_presence->comparative_analysis is_marker Is this compound a reliable chemical marker? comparative_analysis->is_marker yes Yes is_marker->yes Consistent Presence/Absence or Quantitative Difference no No is_marker->no Inconsistent or No Correlation taxonomic_classification Taxonomic Classification yes->taxonomic_classification phylogenetic_studies Phylogenetic Studies yes->phylogenetic_studies drug_development Drug Development yes->drug_development

Caption: Logical framework for validating this compound as a chemical marker.

Future Research and Validation

The validation of this compound as a chemical marker for the genus Agrostophyllum is contingent on a systematic and comprehensive phytochemical survey. The following research steps are essential:

  • Broad Species Screening: Analyze a significant number of species from all recognized sections of the Agrostophyllum genus to determine the presence or absence of this compound.

  • Quantitative Analysis: For species where this compound is present, perform accurate quantification to establish concentration ranges.

  • Analysis of Related Genera: To ensure specificity, analyze species from closely related orchid genera to confirm the absence of this compound.

By following these proposed protocols and conducting the necessary validation studies, the scientific community can determine the viability of using this compound as a robust chemical marker for the taxonomic and phylogenetic investigation of the Agrostophyllum genus, with potential applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Secondary Metabolite Yield from Agrostophyllum callosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of bioactive compounds from the orchid Agrostophyllum callosum. This guide addresses the complexities of natural product extraction and yield enhancement, with a focus on the known phytochemicals isolated from this species.

Introduction to Phytochemicals in Agrostophyllum callosum

Agrostophyllum callosum is a source of various secondary metabolites. Initial inquiries regarding "Agrostophyllidin" have revealed that this term may refer to a phenanthropyran derivative. However, the most prominently documented compounds from this orchid belong to two major classes: stilbenoids/phenanthrenes and triterpenoids .

Notably, the lanostane-type triterpenoid, agrostophyllinone , has been isolated from Agrostophyllum callosum. Additionally, various stilbenoids, which are precursors to phenanthrenes, have been identified. This guide will cover strategies relevant to the extraction and yield enhancement of both these classes of compounds.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and is it found in Agrostophyllum callosum?

A1: The term "this compound" is not widely documented in scientific literature. However, some sources suggest it may be a phenanthropyran derivative that has been isolated from Agrostophyllum species, including A. callosum. It is important to note that phenanthropyran is a class of compounds derived from stilbenoids, which are known to be present in this orchid. Researchers should verify the specific compound of interest and consider the broader class of stilbenoids and phenanthrenes when working with this plant.

Q2: What are the major classes of bioactive compounds in Agrostophyllum callosum?

A2: Agrostophyllum callosum is known to contain a variety of secondary metabolites, primarily:

  • Triterpenoids: Specifically, the lanostane-type triterpenoid called agrostophyllinone has been identified.[1][2]

  • Stilbenoids and Phenanthrenes: These phenolic compounds are also present. Stilbenoids can undergo cyclization to form phenanthrenes. Dimeric phenanthrene derivatives have also been reported in Agrostophyllum species.[3]

Q3: What are the general strategies to improve the yield of secondary metabolites from Agrostophyllum callosum?

A3: Improving the yield of target compounds can be approached through several strategies:

  • Optimization of Extraction Parameters: Fine-tuning the solvent system, temperature, extraction time, and solid-to-liquid ratio can significantly impact yield.

  • Plant Tissue Culture: In vitro cultivation of Agrostophyllum callosum cells or tissues can provide a controlled environment for producing secondary metabolites, independent of geographical and seasonal variations.[4]

  • Elicitation: The application of elicitors (biotic or abiotic stressors) to plant tissue cultures can stimulate the plant's defense mechanisms and enhance the production of secondary metabolites.[5][6][7]

Q4: Are there any known challenges in extracting compounds from orchids?

A4: Yes, common challenges include the presence of polysaccharides and other interfering substances that can co-extract with the target compounds, making purification difficult. The selection of an appropriate extraction and purification protocol is crucial to overcome these issues.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the extraction solvent should match that of the target compound. For triterpenoids (less polar), solvents like hexane, chloroform, or ethyl acetate are often used. For more polar stilbenoids and phenanthrenes, methanol or ethanol are more suitable. Consider using a series of solvents with increasing polarity for sequential extraction.
Suboptimal Extraction Conditions Systematically vary the extraction temperature, duration, and solid-to-liquid ratio to identify the optimal conditions for your target compound. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.
Poor Quality of Plant Material The concentration of secondary metabolites can vary with the age of the plant, the part of the plant used (leaves, stems, roots), and the growing conditions. Ensure the use of healthy, properly identified plant material.
Degradation of Target Compound Some compounds may be sensitive to heat or light. If using heat-assisted extraction methods, ensure the temperature is not degrading the target molecule. Store extracts in dark, cool conditions.
Difficulties in Compound Purification
Potential Cause Troubleshooting Steps
Presence of Interfering Compounds Orchids can be rich in polysaccharides and pigments that interfere with purification. A preliminary clean-up step, such as liquid-liquid partitioning or solid-phase extraction (SPE), can help remove these interfering substances.
Co-elution of Structurally Similar Compounds If compounds are co-eluting during chromatography, try using a different stationary phase (e.g., switching from normal-phase to reverse-phase HPLC) or a different solvent gradient. High-performance counter-current chromatography (HPCCC) can also be an effective alternative for separating complex mixtures.
Compound Instability The target compound may be unstable at certain pH values or in the presence of certain solvents. Buffer your solutions and choose solvents that are known to be compatible with your compound class.

Experimental Protocols

Note: Specific yield data for "this compound" from Agrostophyllum callosum is not available in the reviewed literature. The following are generalized protocols for the extraction of triterpenoids and stilbenoids/phenanthrenes from plant material. Researchers should optimize these protocols for their specific needs.

Protocol 1: General Extraction of Triterpenoids (e.g., Agrostophyllinone)
  • Preparation of Plant Material: Air-dry the whole plant or specific parts (e.g., stems, leaves) of Agrostophyllum callosum at room temperature and then grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a non-polar solvent such as hexane or chloroform (e.g., 100 g of plant material in 1 L of solvent) for 24-48 hours at room temperature with occasional shaking.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest and further purify by preparative TLC or HPLC to obtain the pure triterpenoid.

Protocol 2: General Extraction of Stilbenoids and Phenanthrenes
  • Preparation of Plant Material: As described in Protocol 1.

  • Extraction:

    • Macerate the powdered plant material in a polar solvent such as methanol or ethanol (e.g., 100 g of plant material in 1 L of solvent) for 24-48 hours at room temperature.

    • Filter and concentrate the extract as described in Protocol 1.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude methanol/ethanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform sequential partitioning with hexane, chloroform, and ethyl acetate to separate compounds based on polarity. Stilbenoids and phenanthrenes are typically found in the chloroform and ethyl acetate fractions.

  • Purification:

    • Subject the desired fractions to column chromatography on silica gel or Sephadex LH-20.

    • Use appropriate solvent systems for elution (e.g., gradients of chloroform and methanol for silica gel).

    • Further purify the collected fractions using preparative HPLC to isolate pure compounds.

Data Presentation

Due to the lack of specific quantitative data for "this compound" or agrostophyllinone from Agrostophyllum callosum in the available literature, the following table presents representative yield data for triterpenoids and stilbenoids from other plant sources to provide a general reference.

Table 1: Representative Yields of Triterpenoids and Stilbenoids from Various Plant Sources

Compound ClassPlant SourceExtraction MethodYieldReference
TriterpenoidsGanoderma lucidumUltrasonic extraction with chloroformVaries by compound and sample[8]
StilbenoidsMuscadine GrapesHPLC-UVUp to 270.20 µg/g fresh weight[9]

Yield Improvement Strategies

Plant Tissue Culture and Elicitation

For a continuous and controlled supply of secondary metabolites, plant tissue culture is a promising approach.[4] The yield of target compounds in cell or tissue cultures can often be enhanced through elicitation.

Common Elicitors for Triterpenoid and Phenolic Compound Production:

Elicitor TypeExamplesPotential Effect
Biotic Yeast extract, Chitosan, Fungal cell wall fragmentsCan stimulate the production of phytoalexins, including stilbenoids and triterpenoids.
Abiotic Methyl jasmonate, Salicylic acid, Heavy metals (e.g., Cu2+, Ag+)Can induce stress responses and upregulate biosynthetic pathways for secondary metabolites.

The effectiveness of an elicitor, its optimal concentration, and the timing of its application need to be empirically determined for Agrostophyllum callosum cultures.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Agrostophyllum callosum Plant Material drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (e.g., Maceration, Sonication) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) crude_extract->column_chromatography partitioning->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification (Prep-HPLC, Prep-TLC) fraction_collection->purification pure_compound Pure Compound (e.g., Agrostophyllinone) purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General experimental workflow for the extraction and isolation of secondary metabolites.

Signaling Pathways

triterpenoid_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol agrostophyllinone Agrostophyllinone (Lanostane-type Triterpenoid) lanosterol->agrostophyllinone Series of enzymatic reactions

Caption: Simplified biosynthetic pathway of lanostane-type triterpenoids.

stilbenoid_phenanthrene_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa stilbene_synthase Stilbene Synthase (STS) coumaroyl_coa->stilbene_synthase malonyl_coa 3 x Malonyl-CoA malonyl_coa->stilbene_synthase stilbenoid_backbone Stilbenoid Backbone (e.g., Resveratrol) stilbene_synthase->stilbenoid_backbone phenanthrene Phenanthrene stilbenoid_backbone->phenanthrene Oxidative Cyclization phenanthropyran Phenanthropyran (e.g., this compound) phenanthrene->phenanthropyran Further Modifications

Caption: General biosynthetic pathway of stilbenoids and their conversion to phenanthrenes.

References

Technical Support Center: Agrostophyllidin In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agrostophyllidin in vitro. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural stilbenoid compound isolated from several species of orchids, including Agrostophyllum khasiyanum and Gastrochilus bellinus.[1][2] Its chemical formula is C17H16O4 and it has a molecular weight of 284.31 g/mol .[3][4] In preclinical research, it has been investigated for its biological activities, notably as an α-glucosidase inhibitor.[5][6]

Q2: I'm having trouble dissolving this compound for my cell culture experiments. Why is it so difficult to dissolve in aqueous media?

This compound is a polyphenolic compound with a chemical structure that makes it poorly soluble in water. Many researchers encounter this issue when preparing solutions for in vitro assays that require aqueous buffer systems or cell culture media. The presence of multiple aromatic rings and a limited number of polar functional groups contributes to its hydrophobic nature.

Q3: What solvents are recommended for dissolving this compound?

Based on available data and general laboratory practices for similar compounds, the following organic solvents are recommended for preparing a concentrated stock solution of this compound:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone [7][8]

For most in vitro cell-based assays, DMSO is the preferred solvent for creating a high-concentration stock solution.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to preparing this compound solutions for your in vitro experiments.

Problem: Precipitate forms when I dilute my this compound stock solution in cell culture media.

This is a common problem when a compound dissolved in a strong organic solvent is introduced into an aqueous environment. The dramatic change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Optimize the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is as low as possible, typically below 0.5% (v/v) , and ideally below 0.1%. This minimizes solvent-induced cytotoxicity and reduces the likelihood of precipitation. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

  • Use a Serial Dilution Strategy: Instead of directly diluting your high-concentration stock into the final assay volume, perform one or more intermediate dilution steps in your cell culture medium. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Incorporate a Surfactant or Solubilizing Agent: For certain applications, non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds in aqueous solutions. Note: The compatibility of these agents with your specific assay should be validated.

  • Consider a Formulation Approach: For more advanced applications, formulation strategies such as complexation with cyclodextrins can be explored to enhance aqueous solubility.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is limited in the public domain, the following table summarizes its qualitative solubility in various solvents.

SolventSolubilityRecommended Use
Water / PBSPoorNot recommended for stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for high-concentration stock solutions.
Ethanol (EtOH)SolubleSuitable for stock solutions; may be more volatile.
Methanol (MeOH)SolubleSuitable for stock solutions; can be toxic to some cell lines.
ChloroformSolubleNot recommended for in vitro biological assays.
DichloromethaneSolubleNot recommended for in vitro biological assays.
Ethyl AcetateSolublePrimarily used for extraction; not for cell-based assays.[7]
AcetoneSolubleNot typically used for cell-based assays due to volatility and toxicity.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 284.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.84 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparing Working Dilutions for a Cell-Based Assay

Objective: To treat cells with final this compound concentrations of 1, 10, and 100 µM, keeping the final DMSO concentration at 0.1%.

Procedure:

  • Thaw an aliquot of your 10 mM this compound stock solution.

  • Prepare an intermediate dilution series in cell culture medium. For example, to achieve a final concentration of 100 µM, you can add 1 µL of the 10 mM stock to 99 µL of medium to make a 100X intermediate solution (1 mM).

  • Add 1 µL of the 1 mM intermediate solution to your final assay volume of 999 µL of cells in medium. This will give you a final concentration of 1 µM this compound with 0.1% DMSO.

  • Repeat this process for other desired concentrations, adjusting the intermediate dilution factor as needed.

  • Vehicle Control: Prepare a control well/plate by adding the same final concentration of DMSO (0.1%) without this compound to your cells.

Visualizations

Experimental Workflow for this compound Solubility Testing

G Workflow for Preparing this compound Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Controls weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock intermediate Prepare Intermediate Dilutions in Cell Culture Medium stock->intermediate final Add to Final Assay Volume intermediate->final assay In Vitro Assay final->assay vehicle Vehicle Control (e.g., 0.1% DMSO) vehicle->assay untreated Untreated Control untreated->assay

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway for α-Glucosidase Inhibition

Since this compound is known to be an α-glucosidase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by its activity. This is a generalized representation for conceptual understanding.

G Hypothetical Pathway of α-Glucosidase Inhibition cluster_0 Intestinal Lumen cluster_1 Cellular Effects carbs Complex Carbohydrates ag α-Glucosidase carbs->ag glucose Glucose ag->glucose uptake Glucose Uptake by Intestinal Cells glucose->uptake blood_glucose Increased Blood Glucose uptake->blood_glucose This compound This compound This compound->ag

Caption: this compound's inhibitory action on α-glucosidase.

References

"stabilizing Agrostophyllidin for long-term storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stabilization of Agrostophyllidin. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the initial storage of this compound?

For a novel compound like this compound with unknown long-term stability, it is recommended to start with controlled and conservative storage conditions. Based on general best practices for pharmaceutical compounds, initial storage at refrigerated temperatures (2°C to 8°C) or frozen (–20°C or –80°C) is advisable to minimize chemical degradation and microbial growth.[1][2] It is also crucial to protect the compound from light and moisture by using amber vials or light-blocking containers and ensuring a dry storage environment.[3]

Q2: How do I determine the optimal long-term storage conditions for this compound?

A systematic stability study is necessary to determine the optimal long-term storage conditions.[3][4] This involves exposing this compound to a range of environmental factors over time and monitoring its purity and integrity. The International Council for Harmonisation (ICH) guidelines suggest testing at various temperatures and humidity levels.[5]

Q3: What factors can lead to the degradation of this compound?

Several factors can contribute to the degradation of a pharmaceutical substance. These include exposure to inappropriate temperatures, humidity, light, and pH.[6] The inherent chemical properties of this compound, as well as its interaction with excipients or container materials, can also lead to the formation of degradation products.[6] Common degradation pathways for complex organic molecules include hydrolysis, oxidation, and photolysis.[7][8]

Q4: How can I monitor the stability of this compound over time?

The stability of this compound should be monitored using a validated stability-indicating analytical method.[3][4] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a detector such as a UV or Mass Spectrometer (MS) is a common and effective technique for this purpose.[9][10] These methods can separate and quantify the parent compound as well as any degradation products that may form.[11]

Q5: What is a forced degradation study and why is it important for this compound?

A forced degradation or stress testing study is designed to intentionally degrade the sample.[4] This is typically done by exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light.[7] The purpose of this study is to identify potential degradation products and pathways and to develop a stability-indicating analytical method that can effectively separate the parent drug from its degradation products.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in this compound concentration Chemical degradation due to improper storage conditions (temperature, light, humidity).Review storage conditions and perform a systematic stability study to determine optimal conditions. Ensure the use of light-protected containers and control humidity.
Appearance of new peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their formation pathways.[7] Characterize the structure of the new peaks using techniques like LC-MS/MS.[11]
Change in color or physical appearance of the sample Physical or chemical instability. This could be due to degradation, polymerization, or interaction with the container.Document the changes and investigate the cause. Consider using a different container closure system and analyze the sample for degradation products.[3]
Precipitation of this compound from solution Poor solubility in the chosen solvent or buffer at the storage temperature. The pH of the solution may also affect solubility.Assess the solubility of this compound in different solvents and at various pH values. Consider the use of co-solvents or other stabilizing excipients. Repeated freeze-thaw cycles can also lead to protein degradation.[2]
Inconsistent results between experiments Variability in sample handling, storage conditions, or analytical methodology.Standardize protocols for sample preparation, storage, and analysis. Ensure that all equipment is properly calibrated and that analytical methods are validated.[12]

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

1. Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

2. Materials:

  • This compound (pure substance)

  • Appropriate container closure systems (e.g., amber glass vials with inert caps)

  • Controlled environment chambers (stability chambers)

  • Validated stability-indicating HPLC-UV or LC-MS method

3. Procedure:

  • Prepare multiple, identical samples of this compound in the desired formulation and package them in the selected container closure system.

  • Divide the samples into different storage conditions as outlined in the table below.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples from each storage condition.

  • Analyze the samples for the following attributes:

    • Appearance (color, clarity, presence of particulates)

    • Assay of this compound (quantification)

    • Purity (presence of degradation products)

  • Record all data and perform a trend analysis to determine the shelf-life and optimal storage conditions.

Table 1: Recommended Storage Conditions for Long-Term Stability Testing

Storage ConditionTemperatureRelative Humidity
Long-Term 25°C ± 2°C60% RH ± 5% RH
or 30°C ± 2°C65% RH ± 5% RH
Intermediate 30°C ± 2°C65% RH ± 5% RH
Accelerated 40°C ± 2°C75% RH ± 5% RH
Refrigerated 5°C ± 3°C-
Frozen -20°C ± 5°C-

This table is based on ICH guidelines for stability testing.[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Study cluster_preparation 1. Sample Preparation cluster_storage 2. Storage cluster_testing 3. Stability Testing cluster_analysis 4. Analysis cluster_evaluation 5. Evaluation prep Prepare & Package this compound Samples storage_lt Long-Term (25°C/60% RH) prep->storage_lt storage_acc Accelerated (40°C/75% RH) prep->storage_acc storage_ref Refrigerated (5°C) prep->storage_ref testing Withdraw Samples at Time Points (0, 3, 6, 12... months) storage_lt->testing storage_acc->testing storage_ref->testing analysis Analyze for Assay, Purity, and Degradation Products testing->analysis evaluation Data Evaluation & Shelf-Life Determination analysis->evaluation

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway Hypothetical Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (Light Exposure) This compound This compound Hydrolysis_Product Hydrolysis Product A This compound->Hydrolysis_Product H+/OH- Oxidation_Product Oxidation Product B This compound->Oxidation_Product [O] Photolysis_Product Photolysis Product C This compound->Photolysis_Product hv

Caption: Potential degradation pathways for this compound.

References

"troubleshooting Agrostophyllidin degradation during extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Agrostophyllidin during extraction from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a novel alkaloid isolated from orchids of the Agrostophyllum genus. Like many complex natural products, this compound is susceptible to degradation under various chemical and physical conditions encountered during the extraction process.[1][2][3] Degradation can lead to significantly lower yields, the formation of artifacts, and a loss of biological activity, thereby compromising research outcomes.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The principal factors contributing to the degradation of alkaloids like this compound include:

  • Temperature: Many alkaloids are thermolabile, and high temperatures used in some extraction methods can cause decomposition.[4][5]

  • pH: The stability of alkaloids is often pH-dependent. Both acidic and alkaline conditions can lead to hydrolysis or rearrangement of the molecular structure.[6]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation in sensitive compounds.[7]

  • Oxidation: The presence of oxygen and oxidative enzymes within the plant material can lead to the oxidative degradation of the target compound.[8]

  • Enzymatic Degradation: Upon cell lysis during the extraction process, endogenous plant enzymes can be released and may degrade this compound.[8][9]

Q3: What are the initial signs of this compound degradation in my extract?

While specific indicators for this compound are still under investigation, general signs of alkaloid degradation include:

  • A noticeable change in the color of the extract, such as browning or darkening.

  • The formation of precipitates or "sludge" in the extract.[1]

  • A decrease in the expected peak area of this compound and the appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Q4: How can I confirm that this compound is degrading during my extraction process?

The most reliable method to confirm degradation is through comparative analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is ideal.

By comparing the chromatograms of a freshly prepared extract with one that has been subjected to the full extraction and work-up procedure, a decrease in the this compound peak and the emergence of new peaks corresponding to degradation products can be observed.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield of this compound, it is crucial to determine if this is due to poor extraction efficiency or degradation.

start Low this compound Yield check_efficiency Assess Extraction Efficiency start->check_efficiency check_degradation Investigate Potential Degradation check_efficiency->check_degradation If efficiency is optimal stress_test Perform Stress Testing (pH, Temp, Light) check_degradation->stress_test modify_protocol Modify Extraction Protocol stress_test->modify_protocol final_protocol Optimized Protocol modify_protocol->final_protocol This compound This compound Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product This compound->Oxidation_Product O2, Enzymes Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product UV Light

References

Technical Support Center: Optimization of HPLC Separation for Agrostophyllidin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing an HPLC separation method for Agrostophyllidin isomers?

A1: Method development should begin with a systematic approach. First, define the analytical goal: are you seeking to identify, quantify, or isolate the isomers? Next, gather information about the this compound isomers, such as their structure, polarity, and UV absorbance maxima. The initial steps involve selecting an appropriate HPLC column and a starting mobile phase, often beginning with a broad gradient run to determine the elution range of the isomers.[1]

Q2: What type of HPLC column is most effective for separating isomers like this compound?

A2: The choice of column is critical and depends on the nature of the isomerism.

  • For constitutional or diastereomeric isomers: High-resolution reversed-phase columns, such as a C18 or Phenyl-Hexyl with smaller particle sizes (e.g., <3 µm), are often a good starting point as they provide high efficiency.[2]

  • For enantiomers: A chiral stationary phase (CSP) is required for direct separation.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[3] Indirect separation is also possible by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[4]

Q3: How does the mobile phase composition impact the separation of this compound isomers?

A3: Mobile phase composition is the most powerful tool for optimizing selectivity.

  • Solvent Type: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. They offer different selectivities, so it is crucial to screen both. Acetonitrile often provides better resolution for complex mixtures.

  • pH Control: For ionizable isomers, adjusting the mobile phase pH with buffers can dramatically alter retention and selectivity. A pH should be chosen where the isomers are in a consistent, non-ionized state for stable retention.[5]

  • Additives/Modifiers: Small amounts of additives like formic acid, acetic acid, or triethylamine can improve peak shape, especially for tailing peaks caused by silanol interactions.[2]

Q4: Should I use an isocratic or a gradient elution for separating this compound isomers?

A4: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and provides better reproducibility. It is ideal if the this compound isomers elute closely together.

  • Gradient elution (varied mobile phase composition) is necessary when isomers have a wide range of retention times or if the sample matrix is complex. A common strategy is to start with a broad scouting gradient to visualize the entire sample profile and then develop a more focused gradient or switch to an isocratic method around the elution time of the target isomers.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks

  • Q: My this compound isomer peaks are not separating. What should I try first?

    • A: First, optimize the mobile phase selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also create ternary mixtures (e.g., water/acetonitrile/methanol). Adjusting the mobile phase pH or buffer concentration can also significantly impact the separation of ionizable isomers.[2] If these adjustments fail, changing the stationary phase to one with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl column) is the next logical step.[6]

  • Q: I've optimized the mobile phase, but resolution is still insufficient. What's next?

    • A: Increase column efficiency. You can achieve this by using a longer column or a column packed with smaller particles (e.g., transitioning from 5 µm to 2.6 µm).[2] Also, consider lowering the flow rate, as this can improve separation efficiency. Finally, adjusting the column temperature can sometimes produce small but significant changes in selectivity.

Issue 2: Peak Tailing

  • Q: My this compound isomer peaks are showing significant tailing. Why is this happening and how can I fix it?

    • A: Peak tailing for basic compounds is often caused by strong interactions with acidic silanol groups on the silica surface of the column.[7] To mitigate this, you can:

      • Add a mobile phase modifier: Incorporate a small amount of a basic competitor, like triethylamine (TEA), into your mobile phase.

      • Adjust pH: Lower the mobile phase pH (e.g., to pH 3) to suppress the ionization of the silanol groups.[7]

      • Use a modern, high-purity column: These columns have fewer active silanol sites and are often end-capped to minimize these secondary interactions.

Issue 3: Inconsistent Retention Times

  • Q: The retention times for my isomers are shifting between injections. What could be the cause?

    • A: Retention time shifts are typically due to a lack of system equilibration or changes in the mobile phase.[2] Ensure the column is fully equilibrated with the mobile phase before injecting your sample; this can take 10-20 column volumes.[8] Always prepare fresh mobile phase daily and degas it thoroughly to prevent bubble formation in the pump.[9] Temperature fluctuations can also affect retention, so using a column oven is highly recommended for stable results.

Issue 4: High System Backpressure

  • Q: My HPLC system pressure has suddenly increased significantly. What should I do?

    • A: High backpressure is usually caused by a blockage in the system.[2] The most common culprit is a clogged column inlet frit.[2] To resolve this, first try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent. Always filter your samples and mobile phases through a 0.45 µm or 0.2 µm filter to prevent particulate matter from reaching the column.[9] Using a guard column is also a highly effective way to protect your analytical column from contamination.[8]

Experimental Protocols

Protocol 1: General Method Development for this compound Isomer Separation
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Ensure the sample solvent is miscible with the mobile phase. If the sample solvent is stronger than the mobile phase, peak distortion may occur.[10]

    • Filter the sample solution through a 0.2 µm syringe filter before injection.[9]

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a high-resolution reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scouting Gradient: Run a broad linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at the absorbance maximum of this compound. If unknown, use a photodiode array (PDA) detector to scan from 200-400 nm.

    • Injection Volume: 5 µL.

  • Method Optimization:

    • Based on the scouting gradient, determine the approximate mobile phase composition where the isomers elute.

    • Develop a shallower gradient around this point to improve resolution. For example, if elution occurs at 40% B, try a gradient from 30% B to 50% B over 20 minutes.

    • If co-elution persists, substitute acetonitrile (Mobile Phase B) with methanol and repeat the optimization.

    • If isomers are enantiomers, switch to a chiral stationary phase and screen mobile phases typical for that column (e.g., hexane/isopropanol for normal phase or polar organic modes).[11]

Quantitative Data Summary

The following tables represent hypothetical data from an optimization study for two this compound isomers.

Table 1: Effect of Mobile Phase Composition on Isomer Separation (Column: C18, 100 x 2.1 mm, 2.6 µm; Flow Rate: 0.4 mL/min; Temp: 30°C)

Organic ModifierGradient ProgramRetention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)
Acetonitrile30-50% over 20 min10.210.51.3
Acetonitrile35-45% over 20 min11.511.81.6
Methanol40-60% over 20 min9.810.31.8
Methanol45-55% over 20 min10.911.52.1

Table 2: Comparison of Stationary Phases for Isomer Separation (Optimized Methanol Gradient; Flow Rate: 0.4 mL/min; Temp: 30°C)

Column TypeDimensions (mm), Particle Size (µm)Retention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)
Standard C18150 x 4.6, 515.115.81.4
High-Res C18100 x 2.1, 2.610.911.52.1
Phenyl-Hexyl100 x 2.1, 2.612.313.12.5

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dissolution & Filtration Inject Sample Injection Sample->Inject MobilePhase Mobile Phase Preparation & Degassing Equilibrate System & Column Equilibration MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Report Quantification & Reporting Integrate->Report

Caption: A standard workflow for HPLC analysis.

Troubleshooting_Resolution Start Problem: Poor Resolution (Rs < 1.5) Opt_Mobile Optimize Mobile Phase (Solvent Type, pH, Gradient) Start->Opt_Mobile Check1 Resolution Improved? Opt_Mobile->Check1 Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Check1->Change_Column No End_Success Method Optimized Check1->End_Success Yes Check2 Resolution Improved? Change_Column->Check2 Opt_Params Optimize Other Parameters (Flow Rate, Temperature) Check2->Opt_Params No Check2->End_Success Yes Opt_Params->End_Success End_Fail Consult Chiral Separation Expert Opt_Params->End_Fail

Caption: A decision tree for troubleshooting poor resolution.

References

Technical Support Center: Enhancing the Bioavailability of Agrostophyllidin in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific phytochemical "Agrostophyllidin" is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on best practices for enhancing the bioavailability of poorly soluble, hydrophobic phytochemicals, particularly those derived from orchid species, and may be applicable to this compound. Researchers should validate these methods for their specific experimental context.

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common challenges encountered when working with this compound and other hydrophobic phytochemicals in cell culture systems.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the likely reason for the low bioavailability of this compound in my cell culture experiments? Based on the chemical structure of related compounds like Agrostophyllinone (C31H50O), this compound is likely a large, hydrophobic molecule.[1] Such compounds inherently have poor aqueous solubility, leading to low dissolution in cell culture media and consequently, limited availability for cellular uptake.
2. How can I improve the solubility of this compound in my culture medium? Several strategies can be employed. These include the use of co-solvents such as DMSO or ethanol, complexation with cyclodextrins, or formulation into lipid-based delivery systems like liposomes or nanoparticles. It is crucial to first determine the optimal concentration of any solvent or vehicle to avoid cytotoxicity.
3. Are there methods to enhance the cellular uptake of this compound? Yes, enhancing cellular uptake can be achieved by using cell-penetrating peptides (CPPs), surface modification of nanoparticles with targeting ligands, or by utilizing lipid-based carriers that can fuse with the cell membrane.
4. How can I assess the cytotoxicity of this compound and my chosen delivery vehicle? Standard cytotoxicity assays such as MTT, XTT, or LDH release assays are recommended. It is essential to test the vehicle alone as a control to ensure that the observed effects are due to this compound and not the delivery system.
5. What are the potential signaling pathways affected by cytotoxic phytochemicals from orchids? While specific pathways for this compound are not documented, cytotoxic compounds from orchids have been shown to induce apoptosis and cell cycle arrest.[2][3] Therefore, investigating pathways involving caspases, Bcl-2 family proteins, and cyclins/CDKs would be a logical starting point.

Troubleshooting Guides

Issue 1: Low or Inconsistent Cytotoxic Effects of this compound
Possible Cause Troubleshooting Step
Poor Solubility and Precipitation: this compound is likely precipitating out of the cell culture medium.1. Solubilization: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Formulation: Encapsulate this compound in liposomes or nanoparticles to improve its dispersion and stability in the aqueous medium.
Degradation: The compound may be unstable in the culture conditions (e.g., sensitive to light, pH, or temperature).1. Stability Assessment: Perform stability studies of this compound in the culture medium under standard incubation conditions over time. Analyze its concentration using HPLC or a similar method. 2. Experimental Conditions: Minimize exposure to light and ensure the pH of the medium remains stable throughout the experiment.
Low Cellular Uptake: The hydrophobic nature of the compound may hinder its passage across the cell membrane.1. Permeabilization (Use with Caution): Use a very low, non-toxic concentration of a mild permeabilizing agent. 2. Enhanced Delivery Systems: Utilize delivery systems known to improve cellular uptake, such as cell-penetrating peptides conjugated to nanoparticles.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inhomogeneous Compound Distribution: Due to poor solubility, this compound may not be evenly distributed in the culture wells.1. Vortexing/Mixing: Ensure the stock solution and final dilutions in the medium are thoroughly mixed before adding to the cells. 2. Visual Inspection: Before adding to cells, inspect the diluted compound solution under a microscope for any visible precipitates.
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure uniform seeding density. 2. Edge Effects: Avoid using the outer wells of the culture plate, which are more prone to evaporation and temperature fluctuations.
Pipetting Errors: Inaccurate pipetting of the compound or cells.1. Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use a consistent pipetting technique, especially when working with small volumes.

Data Presentation: Strategies for Enhancing Bioavailability

The following table summarizes various techniques that can be employed to enhance the bioavailability of hydrophobic compounds like this compound in cell culture.

Method Principle Advantages Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent system to dissolve hydrophobic compounds.Simple, cost-effective, and widely used.Can be toxic to cells at higher concentrations.
Cyclodextrin Complexation Encapsulating the hydrophobic molecule within the hydrophobic core of a cyclodextrin.Increases aqueous solubility and can protect the compound from degradation.May alter the compound's interaction with cellular targets.
Liposomes Encapsulating the compound within a lipid bilayer vesicle.Biocompatible, can deliver both hydrophilic and hydrophobic compounds, and can be surface-modified for targeting.Can be complex to prepare and may have stability issues.
Polymeric Nanoparticles Encapsulating or entrapping the compound within a polymer matrix.High loading capacity, controlled release, and can be functionalized for targeting.Potential for polymer toxicity and complex preparation methods.
Solid Dispersions Dispersing the compound in an inert carrier matrix at the solid state.Enhances dissolution rate by reducing particle size and increasing wettability.May not be suitable for all compounds and can have stability issues.

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound
  • Lipid Film Hydration Method:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with a buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.

    • To obtain unilamellar vesicles, sonicate the resulting liposome suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in both fractions.

Protocol 2: Assessment of Cellular Uptake using a Fluorescent Dye
  • Labeling (if possible): If this compound can be fluorescently labeled without altering its activity, this is the most direct method.

  • Indirect Method using a Co-encapsulated Fluorescent Marker:

    • Prepare the chosen delivery system (e.g., liposomes) co-encapsulating this compound and a fluorescent dye (e.g., calcein).

    • Treat the cells with the fluorescently labeled delivery system for various time points.

    • Wash the cells thoroughly with cold PBS to remove non-internalized particles.

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor This compound This compound This compound->Receptor Extracellular Interaction ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 Inhibition This compound->Bcl2 DeliveryVehicle Delivery Vehicle DeliveryVehicle->this compound Intracellular Release cluster_cytoplasm cluster_cytoplasm DeliveryVehicle->cluster_cytoplasm Cellular Uptake Bax Bax Activation ROS->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Stock Prepare this compound Stock (e.g., in DMSO) Formulation Formulate Delivery System (e.g., Liposomes) Stock->Formulation Treat Treat Cells with Formulation Formulation->Treat Seed Seed Cells in Multi-well Plates Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity Uptake Cellular Uptake Assay Incubate->Uptake Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Incubate->Mechanism Analyze Analyze and Interpret Results Cytotoxicity->Analyze Uptake->Analyze Mechanism->Analyze

Caption: General experimental workflow for assessing this compound bioavailability.

References

Technical Support Center: Purification of Agrostophyllidin and Related Compounds from Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Agrostophyllidin and related compounds, such as Agrostophyllin and Agrostophyllinone, from complex plant extracts, primarily from orchid species of the Agrostophyllum genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plants can it be isolated?

A1: "this compound" is likely a variant name for compounds such as Agrostophyllin or Agrostophyllinone, which have been isolated from orchids of the Agrostophyllum genus.[1][2] Specifically, Agrostophyllin has been found in Agrostophyllum brevipes, and Agrostophyllinone in both Agrostophyllum brevipes and Agrostophyllum callosum.[1][2] These compounds belong to the triterpenoid class of natural products.[1][2] The genus Agrostophyllum is comprised of about 90 species of epiphytic orchids found in regions from the Seychelles and tropical Asia to the Pacific Islands.[3]

Q2: What classes of compounds are typically found in Agrostophyllum species besides this compound?

A2: Orchids, including those of the Agrostophyllum genus, are rich sources of various phytochemicals. Besides triterpenoids like Agrostophyllin and Agrostophyllinone, orchids are known to produce a variety of other secondary metabolites, most notably phenanthrene derivatives.[4][5][6] The presence of these other compounds makes the purification of the target compound a challenging task requiring multi-step chromatographic techniques.[7]

Q3: What are the initial steps I should take before starting the purification process?

A3: Before beginning the purification, it is crucial to correctly identify the plant material.[8] Proper authentication can prevent wasted effort on incorrect plant species. The plant material (e.g., leaves, stems, or roots) should be properly prepared, which typically involves washing, air-drying, and grinding into a fine powder to increase the surface area for efficient extraction.[9][10]

Q4: Which extraction method is most suitable for obtaining a crude extract containing this compound?

A4: The choice of extraction method depends on the polarity of the target compounds and the nature of the plant matrix.[9] For triterpenoids and phenanthrenes, which are moderately polar to non-polar, solvent extraction is commonly used.[7] Maceration with organic solvents like methanol, ethanol, or chloroform, or a mixture thereof, is a standard procedure.[7][10] For thermolabile compounds, cold maceration is preferred.[10] More advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to improve efficiency and reduce solvent consumption.[8][11]

Q5: How can I assess the purity of my isolated this compound?

A5: Purity can be assessed using various analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method for a preliminary check of purity.[7][12] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) provides a more accurate quantitative assessment of purity.[13][14] For final confirmation of the structure and purity of the isolated compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and related compounds.

Problem Possible Cause(s) Solution(s)
Low yield of crude extract - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Improperly ground plant material.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). - Increase the extraction time or use a more vigorous method like sonication.[11] - Ensure the plant material is finely powdered to maximize solvent penetration.[9]
Target compound not present in the extract - Incorrect plant species or plant part used. - Degradation of the compound during extraction or storage. - The compound is present in very low concentrations.- Verify the botanical identity of the plant material. - Use milder extraction conditions (e.g., lower temperature) and store the extract in a cool, dark place. - Increase the amount of starting plant material.
Poor separation in column chromatography - Inappropriate stationary or mobile phase. - Column overloading. - Cracks or channels in the column packing.- Perform TLC analysis to determine the optimal solvent system for separation.[12] - Reduce the amount of crude extract loaded onto the column. - Repack the column carefully to ensure a uniform bed.
Co-elution of impurities with the target compound in HPLC - Suboptimal mobile phase gradient or isocratic composition. - Inappropriate column chemistry. - The impurity has very similar physicochemical properties to the target compound.- Optimize the HPLC method by adjusting the gradient profile, flow rate, or temperature. - Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC).[16] - Consider using a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC).[17][18]
Compound degradation during purification - Exposure to harsh pH, high temperatures, or light. - Presence of degradative enzymes in the extract.- Use neutral pH buffers and avoid excessive heat. Work in low light conditions if the compound is light-sensitive. - Perform a preliminary protein precipitation step or use enzyme inhibitors.
Loss of compound due to irreversible adsorption to the stationary phase - Strong interaction between the compound and the stationary phase (e.g., silica gel).- Try a less active stationary phase like alumina or a bonded-phase silica. - Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase. - Consider using liquid-liquid chromatography techniques like HSCCC where there is no solid support.[17]

Experimental Protocols

Extraction of Crude this compound

This protocol describes a general procedure for obtaining a crude extract from Agrostophyllum plant material.

  • Preparation of Plant Material: Air-dry the collected plant material (e.g., whole plant, stems, or leaves) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a blender or a mill.

  • Maceration:

    • Place 100 g of the powdered plant material in a large flask.

    • Add 1 L of 80% methanol (or another suitable solvent like ethanol or a mixture of chloroform and methanol).[7]

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue with fresh solvent two more times.

    • Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Drying: The resulting concentrated extract can be further dried in a vacuum oven to yield the crude extract.

Preliminary Purification by Solvent Partitioning

This step fractionates the crude extract based on the polarity of its components.

  • Dissolution: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Liquid-Liquid Extraction:

    • Transfer the solution to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, for example:

      • n-Hexane (to remove non-polar compounds like fats and waxes)

      • Dichloromethane or Chloroform (to extract medium-polarity compounds, likely including triterpenoids and phenanthrenes)[10]

      • Ethyl acetate (to extract more polar compounds)

    • For each solvent, perform the extraction three times, combining the respective organic layers.

  • Concentration: Concentrate each fraction separately using a rotary evaporator. The fraction most likely to contain this compound (the dichloromethane/chloroform fraction) can be taken forward for further purification.

Purification by Column Chromatography

This protocol describes the separation of the target compound using silica gel column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the dried dichloromethane/chloroform fraction in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the percentage of ethyl acetate).[10]

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that show a similar TLC profile and contain the compound of interest.

  • Concentration: Concentrate the combined fractions to obtain a semi-purified sample of this compound.

Final Purification by Preparative HPLC

For obtaining high-purity this compound, preparative HPLC is often necessary.

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. A C18 column is commonly used for triterpenoids and phenanthrenes. The mobile phase could be a gradient of acetonitrile or methanol in water.[13][16]

  • Preparative HPLC Run:

    • Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.

    • Dissolve the semi-purified sample in the mobile phase and inject it into the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Check and Final Steps:

    • Analyze the collected fraction for purity using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables provide illustrative quantitative data for the purification of triterpenoids from plant extracts. Please note that these are example values and the actual results may vary depending on the plant material, extraction method, and purification strategy.

Table 1: Extraction and Solvent Partitioning of Triterpenoids

Step Starting Material (g) Product Yield (g) Yield (%) Triterpenoid Purity (%) *
Maceration500 (Dried Plant)Crude Extract50.010.05.0
Solvent Partitioning50.0 (Crude Extract)n-Hexane Fraction15.030.0<1.0
Dichloromethane Fraction10.020.023.5
Ethyl Acetate Fraction8.016.010.0
Aqueous Fraction12.024.0<1.0

*Purity is an estimation based on analytical methods like HPLC-UV.

Table 2: Chromatographic Purification of Triterpenoids from Dichloromethane Fraction

Chromatographic Step Starting Material (g) Product Yield (mg) Recovery (%) Purity (%) *
Silica Gel Column Chromatography10.0Semi-pure Triterpenoid Fraction8008.058.8
Preparative HPLC800Purified Triterpenoid (e.g., this compound)15018.75>95.0

*Purity determined by analytical HPLC.[19]

Visualizations

The following diagrams illustrate the experimental workflow for the purification of this compound.

PurificationWorkflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Solvent Partitioning cluster_column_chrom Step 3: Column Chromatography cluster_hplc Step 4: Preparative HPLC plant_material Dried & Powdered Agrostophyllum sp. maceration Maceration (e.g., 80% Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Extraction (Hexane, DCM, EtOAc) crude_extract->partitioning dcm_fraction DCM Fraction partitioning->dcm_fraction column_chrom Silica Gel Column (n-Hexane/EtOAc gradient) dcm_fraction->column_chrom semi_pure Semi-pure Fraction column_chrom->semi_pure prep_hplc Preparative HPLC (e.g., C18 column) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Overall workflow for the purification of this compound.

TroubleshootingLogic start Low Purity after Column Chromatography check_tlc Review TLC results start->check_tlc overloading Column Overloading? check_tlc->overloading wrong_solvent Suboptimal Solvent System? check_tlc->wrong_solvent overloading->wrong_solvent No reduce_load Reduce Sample Load overloading->reduce_load Yes optimize_solvent Optimize Solvent Gradient based on TLC wrong_solvent->optimize_solvent Yes proceed_hplc Proceed to HPLC with careful fraction collection wrong_solvent->proceed_hplc No, separation is fundamentally difficult rerun_column Re-run Column Chromatography reduce_load->rerun_column optimize_solvent->rerun_column

Caption: Troubleshooting logic for poor column chromatography separation.

References

"minimizing interference in Agrostophyllidin bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Agrostophyllidin bioassays. Our aim is to help you minimize interference and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound standard curve is not linear. What are the possible causes and solutions?

An non-linear standard curve can be caused by several factors.[1] First, check for errors in the preparation of your serial dilutions.[1] Ensure accurate pipetting and thorough mixing at each dilution step. Another possibility is reagent degradation; ensure that all reagents have been stored correctly and are within their expiration date.[1] Finally, consider the possibility of signal saturation at high concentrations of this compound. If this is the case, extending the dilution series to lower concentrations should restore linearity in that range.

Q2: I am observing high background noise in my blank wells. How can I reduce it?

High background noise can often be attributed to contaminated reagents or buffers. Prepare fresh buffers and ensure all glassware and plasticware are scrupulously clean. Another potential cause is the intrinsic fluorescence or absorbance of components in your assay medium. If possible, switch to a medium with lower background properties. Additionally, ensure that your plate reader's wavelength settings are correct for your specific assay.[1]

Q3: There is significant variability between my replicate wells. What can I do to improve precision?

Inconsistent results between replicates are often due to pipetting errors or inadequate mixing.[1] Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize bubbles.[1] After adding all reagents to a well, mix thoroughly by gently tapping the plate.[1] Also, be mindful of temperature variations across the microplate; allow the plate to equilibrate to the assay temperature before reading.[1]

Q4: I suspect the solubility of this compound is affecting my results. How can I address this?

Poor solubility of a test compound is a common issue in bioassays and can lead to underestimated activity and variable data.[2][3] this compound, like many phytochemicals, may have limited aqueous solubility. To address this, ensure that your stock solution in DMSO is fully dissolved before preparing dilutions.[3] When diluting into aqueous assay buffers, optimize the final DMSO concentration to be as low as possible while maintaining solubility. Sonication can also aid in dissolving the compound.[2] It is also advisable to experimentally determine the solubility of this compound under your specific assay conditions.[3]

Troubleshooting Guides

Issue 1: Suspected Matrix Effects in Complex Samples

Symptoms:

  • Discrepancy in this compound quantification between simple buffer solutions and complex biological matrices (e.g., cell lysates, plasma).

  • Signal suppression or enhancement observed when spiking this compound into the sample matrix.[4][5]

Troubleshooting Workflow:

start Suspected Matrix Effect prep_samples Prepare Three Sample Sets: 1. This compound in Neat Solvent 2. This compound Spiked in Blank Matrix (Post-Extraction) 3. Blank Matrix Extract start->prep_samples analyze Analyze all sets using LC-MS/MS prep_samples->analyze calculate_mf Calculate Matrix Factor (MF): MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent) analyze->calculate_mf evaluate_mf Evaluate MF calculate_mf->evaluate_mf mf_acceptable MF close to 1 (e.g., 0.8 - 1.2) Minimal Matrix Effect evaluate_mf->mf_acceptable Acceptable mf_suppression MF < 0.8 Signal Suppression evaluate_mf->mf_suppression Suppression mf_enhancement MF > 1.2 Signal Enhancement evaluate_mf->mf_enhancement Enhancement mitigation Implement Mitigation Strategy mf_suppression->mitigation mf_enhancement->mitigation dilution Dilute Sample Matrix mitigation->dilution is Use a Stable Isotope-Labeled Internal Standard mitigation->is cleanup Optimize Sample Cleanup/Extraction mitigation->cleanup end Re-evaluate Matrix Effect dilution->end is->end cleanup->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Quantitative Data Summary: Matrix Factor Assessment

Sample TypeThis compound Concentration (ng/mL)Peak Area (Neat Solvent)Peak Area (Post-Extraction Spike in Plasma)Matrix Factor (MF)
Low QC1015,2349,8900.65 (Suppression)
Mid QC100149,876101,9150.68 (Suppression)
High QC10001,510,2341,087,3680.72 (Suppression)

Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol is adapted from the post-extraction spiking method.[5]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working solutions of this compound in methanol at low, medium, and high concentrations.

    • Prepare a set of blank biological matrix samples (e.g., plasma, cell lysate).

  • Sample Set 1: this compound in Neat Solution:

    • Add a small volume of the this compound working solutions to a clean tube and dilute with methanol to the final assay volume.

  • Sample Set 2: this compound in Post-Extraction Blank Matrix:

    • Extract the blank biological matrix using your standard sample preparation protocol (e.g., protein precipitation with acetonitrile).

    • Evaporate the supernatant to dryness.

    • Reconstitute the dried extract with a small volume of the this compound working solutions.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using a validated LC-MS/MS method for this compound.

  • Calculation of Matrix Factor:

    • Calculate the Matrix Factor (MF) for each concentration level using the formula: MF = (Mean peak response of analyte spiked after extraction) / (Mean peak response of analyte in neat solution)

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[5]

Issue 2: this compound Instability in Assay Buffer

Symptoms:

  • Decreasing signal over time when this compound is incubated in the assay buffer.

  • Inconsistent results in time-course experiments.

Troubleshooting Workflow:

start Suspected this compound Instability incubate Incubate this compound in Assay Buffer at Different Time Points and Temperatures start->incubate analyze Quantify Remaining this compound (e.g., by HPLC) incubate->analyze plot Plot Concentration vs. Time analyze->plot assess Assess Degradation Rate plot->assess stable Minimal Degradation (>90% remains after max incubation time) assess->stable Stable unstable Significant Degradation (<90% remains) assess->unstable Unstable mitigate Implement Mitigation Strategy unstable->mitigate adjust_ph Adjust Buffer pH mitigate->adjust_ph add_stabilizer Add Stabilizers (e.g., antioxidants) mitigate->add_stabilizer reduce_time Reduce Incubation Time mitigate->reduce_time end Re-evaluate Stability adjust_ph->end add_stabilizer->end reduce_time->end

Caption: Workflow for assessing and mitigating this compound instability.

Quantitative Data Summary: pH-Dependent Stability of this compound

Buffer pHIncubation Time (hours)Initial Concentration (µM)Final Concentration (µM)% Degradation
5.0410098.21.8
7.4410085.114.9
9.0410062.537.5

Experimental Protocol: Assessing this compound Stability

This protocol is based on forced degradation studies.[6]

  • Prepare this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare separate solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, and 8 hours), take an aliquot from each solution.

  • Sample Analysis:

    • Immediately quench any further degradation by adding a suitable agent or by freezing the sample.

    • Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the degradation rate. This will help in identifying the optimal pH for the assay buffer to ensure the stability of this compound throughout the experiment.[7][8]

Signaling Pathway

This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway activated by this compound.

References

Technical Support Center: Scaling Up the Isolation of Agrostophyllidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers scaling up the isolation of Agrostophyllidin, a novel bioactive compound sourced from the rare orchid Agrostophyllum aphyllum. Our aim is to address common challenges encountered during extraction, purification, and scale-up to facilitate further preclinical and clinical studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Inefficient extraction solvent or method.1. Solvent Optimization: Test a range of solvents with varying polarities. Since this compound is a moderately polar glycoside, start with methanol or ethanol and gradually add water to increase polarity.[1] 2. Extraction Technique: Consider alternative extraction methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[1][2] 3. Material-to-Solvent Ratio: Ensure an adequate solvent volume is used to completely submerge the plant material. A typical starting ratio is 1:10 (w/v).
Degradation of this compound during extraction.1. Temperature Control: Avoid high temperatures during extraction and concentration. Use a rotary evaporator at reduced pressure and a water bath temperature below 40°C.[3] 2. pH Monitoring: Maintain a neutral pH during extraction, as extreme pH can cause hydrolysis of the glycosidic bond.[3][4] 3. Light Protection: Protect the extract from direct light, especially if the compound is photolabile. Use amber glassware or cover vessels with aluminum foil.[5]
Poor Separation from Pigments and Tannins Co-extraction of interfering compounds with similar polarities.1. Pre-extraction: Defat the dried plant material with a non-polar solvent like hexane before methanolic extraction to remove lipids and some pigments. 2. Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to fractionate the crude extract. Elute with a stepwise gradient of methanol in water to separate this compound from more polar tannins and less polar pigments.[6] 3. Adsorbent Resins: Employ macroporous adsorbent resins (e.g., Diaion HP-20) to selectively adsorb this compound, allowing pigments and tannins to be washed away.[6]
Inconsistent Purity in Final Product Inefficient purification technique or overloading of the chromatographic column.1. Chromatography Method Optimization: Develop a robust preparative High-Performance Liquid Chromatography (prep-HPLC) method. Optimize the mobile phase composition, gradient, and flow rate.[7] 2. Column Loading: Do not exceed 1-2% of the column's stationary phase mass with the crude sample to ensure optimal separation. 3. Multiple Purification Steps: Combine different chromatographic techniques, such as column chromatography on silica gel followed by prep-HPLC, for higher purity.[1][7]
Difficulty in Scaling Up the Process Non-linear scalability of the chosen method.1. Process Modeling: Before scaling up, model the process at the lab scale to understand the critical parameters.[8][9] 2. Linear Velocity: When scaling up column chromatography, maintain the same linear velocity of the mobile phase to preserve resolution.[10] 3. Equipment Selection: Invest in scalable equipment. For example, use a larger rotary evaporator for solvent removal and a larger diameter chromatography column for purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and solvent for this compound extraction?

A1: The recommended starting material is air-dried and powdered aerial parts of Agrostophyllum aphyllum. For initial lab-scale extraction, 80% methanol in water is a good starting point due to the moderately polar nature of this compound.

Q2: How can I quickly assess the presence and approximate quantity of this compound in my fractions?

A2: High-Performance Thin-Layer Chromatography (HPTLC) is an efficient method for rapid screening of multiple fractions. Develop a TLC method using a suitable mobile phase and visualize the spot corresponding to this compound under UV light or by staining. For quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[11][12]

Q3: What are the key considerations for switching from lab-scale to pilot-scale chromatography?

A3: The primary considerations are maintaining resolution and managing increased solvent consumption. To maintain resolution, keep the linear flow rate constant. This means that as you increase the column diameter, you must proportionally increase the volumetric flow rate. Also, consider using techniques like flash chromatography for initial purification at a larger scale to reduce the load on the more expensive and time-consuming prep-HPLC.[10]

Q4: Is this compound susceptible to degradation, and how can I prevent it during storage?

A4: As a glycoside, this compound may be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures.[3][4] For long-term storage, it is recommended to store the purified compound as a dry powder at -20°C in a desiccator. For solutions, use a buffered solvent at a neutral pH and store at 4°C for short-term use.

Q5: What analytical techniques are suitable for the final characterization of purified this compound?

A5: For structural elucidation and confirmation of purity, a combination of spectroscopic techniques is essential. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy for functional group analysis.[13]

Data Presentation

The following table summarizes hypothetical data from different scales of this compound isolation to guide researchers in method selection and process optimization.

Parameter Lab Scale (100 g plant material) Pilot Scale (10 kg plant material)
Extraction Method Maceration with 80% MethanolPercolation with 80% Methanol
Solvent Volume 1 L100 L
Crude Extract Yield 12 g1.2 kg
Initial Purification C18 Solid-Phase ExtractionFlash Chromatography (Silica Gel)
This compound Content after Initial Purification ~5%~4%
Final Purification Preparative HPLCPreparative HPLC
Final Yield of this compound (>98% purity) 60 mg4.8 g
Overall Yield 0.06%0.048%
Processing Time 5 days14 days

Experimental Protocols

1. Lab-Scale Extraction and Fractionation

  • Extraction:

    • Macerate 100 g of powdered Agrostophyllum aphyllum in 1 L of 80% methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform sequential partitioning with 3 x 200 mL of hexane, followed by 3 x 200 mL of ethyl acetate.

    • Collect the aqueous layer, which will be enriched with the moderately polar this compound.

2. Pilot-Scale Flash Chromatography

  • Column Packing:

    • Dry pack a 10 cm diameter flash chromatography column with 1 kg of silica gel (60 Å, 40-63 µm).

    • Equilibrate the column with the starting mobile phase (e.g., 95:5 ethyl acetate:methanol).

  • Sample Loading and Elution:

    • Dissolve 100 g of the crude aqueous fraction in a minimal amount of methanol and adsorb it onto 200 g of silica gel.

    • Dry the silica-adsorbed sample and load it evenly onto the top of the column.

    • Elute the column with a step gradient of increasing methanol in ethyl acetate.

    • Collect fractions and monitor by HPTLC to pool the fractions containing this compound.

3. Preparative HPLC Purification

  • System Preparation:

    • Use a C18 preparative column (e.g., 250 x 50 mm, 10 µm).

    • Equilibrate the column with the initial mobile phase (e.g., 70:30 water:acetonitrile) at a flow rate of 80 mL/min.

  • Purification:

    • Dissolve 1 g of the semi-purified fraction from flash chromatography in the mobile phase.

    • Inject the sample onto the column.

    • Run a linear gradient to increase the acetonitrile concentration.

    • Monitor the eluent with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC.

Visualizations

ScalingUpWorkflow cluster_lab Lab Scale (100g) cluster_pilot Pilot Scale (10kg) lab_extraction Extraction (Maceration) lab_fractionation Liquid-Liquid Partitioning lab_extraction->lab_fractionation lab_purification Analytical to Semi-Prep HPLC lab_fractionation->lab_purification lab_yield Yield: mg scale lab_purification->lab_yield pilot_fractionation Flash Chromatography lab_purification->pilot_fractionation Method Transfer & Optimization pilot_extraction Extraction (Percolation) pilot_extraction->pilot_fractionation pilot_purification Preparative HPLC pilot_fractionation->pilot_purification pilot_yield Yield: g scale pilot_purification->pilot_yield

Caption: Workflow for scaling up this compound isolation.

TroubleshootingLogic start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Yield Issue check_purification Review Purification Protocol start->check_purification Purity Issue optimize_solvent Optimize Solvent System check_extraction->optimize_solvent change_method Change Extraction Method (e.g., UAE) check_extraction->change_method optimize_gradient Optimize HPLC Gradient check_purification->optimize_gradient check_loading Check Column Loading check_purification->check_loading

Caption: Decision tree for troubleshooting isolation issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Agrostophyllidin and Other Phenanthrenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrenes, a class of polycyclic aromatic hydrocarbons isolated from various plant species, particularly orchids, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of the bioactivity of Agrostophyllidin against other notable phenanthrenes, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory properties. The information is presented to facilitate research and development of novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and other selected phenanthrenes. It is important to note that direct comparative studies across all activities for this compound are limited. The data presented here is compiled from various studies, and experimental conditions may differ.

Table 1: α-Glucosidase Inhibitory Activity of Phenanthrene Derivatives
CompoundIC50 (µM)Source
This compound >500 [1]
Gastrobellinol A88.72[1]
Gastrobellinol B97.78[1]
Gastrobellinol C45.92[1]
1-(4′-hydroxybenzyl)-imbricartin53.69[1]
Agrostophyllone280.98[1]
Imbricatin301.12[1]
Acarbose (Positive Control)447.36[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the α-glucosidase enzyme activity.

Table 2: Cytotoxic Activity of Selected Phenanthrenes Against Various Cancer Cell Lines
CompoundCell LineIC50 (µM)Source
This compound Data not available N/A
7-dihydroxy-3,4,8-trimethoxyphenanthreneHeLa0.97
DenbinobinHL-601.8
MoscatilinFaDu2.55
Densiflorol BFaDu17.70
DehydroorchinolFaDu10.12
Ephemeranthol AFaDu14.58
6,7-dimethoxyphenanthrene-2,5-diolFaDu10.18
1,5,7-trimethoxy-2-phenanthrenolFaDu11.29
ShancidinSMMC-7721, A549, MGC80-310.3-15.4
CoeloninSMMC-772123.5

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Anti-inflammatory Activity of Selected Phenanthrenes
CompoundAssayCell LineIC50 (µM)Source
This compound Data not available N/A N/A
9,10-dihydro-4,7-dimethoxyphenanthrene-2,8-diolNO ProductionRAW 264.725.0-87.2
Compound 6 (from Rhodiola sachalinensis)NO ProductionRAW 264.721.34
L-NMMA (Positive Control)NO ProductionRAW 264.78.57

IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide (NO) production.

Experimental Protocols

Detailed methodologies for the key bioassays are crucial for the reproducibility and validation of research findings. Below are representative protocols for evaluating the bioactivity of phenanthrene compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenanthrene compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and Stimulant Addition: Pre-treat the cells with different concentrations of the phenanthrene compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay is used to screen for potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Inhibition Reaction: Mix the enzyme with various concentrations of the phenanthrene compounds and incubate.

  • Substrate Addition: Add the pNPG solution to initiate the reaction.

  • Reaction Termination: Stop the reaction after a specific incubation time by adding a stop solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The bioactivity of phenanthrenes is often attributed to their interaction with specific cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate a common anti-inflammatory signaling pathway and a general workflow for bioactivity screening.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Phenanthrene Phenanthrene Phenanthrene->IKK Phenanthrene->NFkB inhibits translocation

Caption: NF-κB Signaling Pathway Inhibition by Phenanthrenes.

experimental_workflow Start Start: Phenanthrene Compound Bioassays In vitro Bioassays Start->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) Bioassays->AntiInflammatory Enzyme Enzyme Inhibition (e.g., α-glucosidase) Bioassays->Enzyme Data Data Analysis: Determine IC50 values Cytotoxicity->Data AntiInflammatory->Data Enzyme->Data Pathway Mechanism of Action: Signaling Pathway Analysis Data->Pathway End End: Lead Compound Identification Pathway->End

Caption: General Workflow for Bioactivity Screening.

References

A Comparative Study of Agrostophyllidin and Agrostonin: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of information on compounds specifically named "Agrostophyllidin" and "Agrostonin." As such, a direct comparative study detailing their performance, experimental data, and mechanisms of action is not feasible at this time. This guide will instead provide an overview of the phytochemical landscape of the genus Agrostophyllum, from which "this compound" is likely derived, and present a template for the comparative analysis requested by the user, highlighting the data points that would be necessary for such a study.

While the specific compound "this compound" remains elusive in published research, studies on the orchid genus Agrostophyllum have led to the isolation and characterization of several bioactive molecules. Notably, two triterpenoids, agrostophyllinol and agrostophyllinone , have been identified in Agrostophyllum brevipes and Agrostophyllum callosum.[1] These compounds are of biogenetic interest and represent the type of phytochemicals that could be investigated for pharmacological activity.

In contrast, the term "Agrostonin" does not appear in the scientific literature or chemical databases searched. Its origin and chemical nature are unknown, precluding any form of comparison.

Hypothetical Comparative Data Framework

For researchers and drug development professionals, a comparative analysis of two novel compounds would necessitate the systematic collection of quantitative data across several key parameters. The following table outlines a structured format for such a comparison, with "Agrostophyllinone" serving as a placeholder for a compound from Agrostophyllum and "Agrostonin" representing the alternative for which data is currently unavailable.

ParameterAgrostophyllinoneAgrostoninReference(s)
Chemical Properties
Molecular FormulaC₃₁H₅₀OData Not Available[2]
Molecular Weight438.7 g/mol Data Not Available[2]
Chemical Structure24-methylene-lanosta-9(11)-en-3-oneData Not Available[1]
Pharmacokinetic Profile
SolubilityData Not AvailableData Not Available
BioavailabilityData Not AvailableData Not Available
Half-lifeData Not AvailableData Not Available
MetabolismData Not AvailableData Not Available
Pharmacodynamic Profile
Mechanism of ActionData Not AvailableData Not Available
IC₅₀ / EC₅₀Data Not AvailableData Not Available
Target(s)Data Not AvailableData Not Available
Toxicology Profile
LD₅₀Data Not AvailableData Not Available
CytotoxicityData Not AvailableData Not Available
Adverse EffectsData Not AvailableData Not Available

Experimental Protocols for Comparative Analysis

A robust comparative study would rely on a series of well-defined experimental protocols to generate the data outlined above. Below are examples of methodologies that would be essential for characterizing and comparing novel compounds like Agrostophyllinone and a hypothetical Agrostonin.

1. Isolation and Purification:

  • Source Material: Aerial parts of Agrostophyllum species.

  • Extraction: Soxhlet extraction with a suitable solvent (e.g., methanol or ethanol).

  • Purification: Column chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC).

2. Structural Elucidation:

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the chemical structure.

3. In Vitro Efficacy Assays (Example: Anticancer Activity):

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and calculate IC₅₀ values.

  • Positive Control: A standard chemotherapeutic agent (e.g., Doxorubicin).

4. Mechanism of Action Studies (Example: Apoptosis Induction):

  • Methodology: Flow cytometry analysis using Annexin V-FITC/Propidium Iodide staining to detect apoptotic and necrotic cells. Western blot analysis to probe for key apoptotic proteins (e.g., Caspase-3, Bcl-2, Bax).

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for conveying complex experimental workflows and biological pathways. The following are examples of how such processes could be visualized using the DOT language.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_comparison Comparative Analysis plant_material Agrostophyllum Plant Material crude_extract Crude Extract plant_material->crude_extract Solvent Extraction fractions Column Chromatography Fractions crude_extract->fractions Silica Gel Chromatography pure_compound Pure Compound (Agrostophyllinone) fractions->pure_compound Preparative HPLC structure Structural Elucidation (NMR, MS) pure_compound->structure in_vitro In Vitro Bioassays (e.g., MTT) pure_compound->in_vitro moa Mechanism of Action Studies in_vitro->moa data_analysis Data Analysis & Comparison with Agrostonin moa->data_analysis Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Compound Agrostophyllinone or Agrostonin Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Response e.g., Apoptosis, Cytokine Release TF->Response induces gene expression for

References

Unveiling Molecular Architecture: A Comparative Guide to the Cross-Verification of Agrostophyllidin's Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous structural elucidation of novel natural products.

The journey from the discovery of a novel natural product to its application in drug development is paved with meticulous analytical investigation. The foundational step in this process is the precise determination of its molecular structure. This guide provides a comparative analysis of three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the cross-verification of the structure of a hypothetical novel natural product, "Agrostophyllidin." This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and integration of these techniques for robust structural elucidation.

The structural hypothesis of this compound can be progressively built and verified by strategically employing these techniques. MS provides the initial molecular formula, NMR reveals the connectivity and relative stereochemistry of the atoms, and X-ray crystallography can provide the definitive 3D structure and absolute stereochemistry.

Quantitative Performance Comparison

The selection of an analytical technique is often guided by a balance of factors including the amount of sample available, the required level of detail, and the time constraints of the project. The following table summarizes the key performance indicators for the analysis of a small molecule like this compound using NMR, MS, and X-ray Crystallography.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Primary Information 2D structure (connectivity), relative stereochemistryMolecular weight, elemental composition, fragmentation3D structure, absolute stereochemistry, crystal packing
Sample Amount 5-25 mg for ¹H; 50-100 mg for ¹³C[1]Micrograms (µg) to nanograms (ng)0.1-0.3 mm single crystal[2]
Resolution High resolution allows for the separation of overlapping peaks.[3]High resolution (e.g., Orbitrap, FT-ICR) can resolve isotopic peaks.[4]Atomic (1-1.5 Å) to subatomic (0.5-1 Å) resolution is possible.[5]
Accuracy Chemical shifts are referenced to known standards (e.g., TMS).[3]High-resolution instruments offer mass accuracy within +/- 3 ppm.[6]Provides precise bond lengths, angles, and atomic coordinates.[7]
Analysis Time Minutes to hours per experimentMinutes per sampleHours to days for data collection and structure solution
Key Advantages Non-destructive, provides detailed information about molecular dynamics in solution.[8][9]High sensitivity, suitable for complex mixtures when coupled with chromatography.Provides unambiguous 3D structure and absolute configuration.[7]
Key Limitations Lower sensitivity compared to MS, can be difficult to interpret for very large molecules.[8]Does not provide direct information on atom connectivity or stereochemistry.[10]Requires a high-quality single crystal, which can be difficult to obtain.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the application of NMR, MS, and X-ray crystallography for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][11]

    • Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the different types of protons and their relative numbers.

    • Acquire a 1D ¹³C NMR spectrum to identify the different types of carbon atoms.

    • Perform a series of two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[12]

    • Acidify the sample with a small amount of formic acid to promote protonation if analyzing in positive ion mode.[12]

    • Filter the sample solution to remove any particulates.[12]

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

    • Use a soft ionization technique such as Electrospray Ionization (ESI).[10]

    • Acquire the mass spectrum in a high-resolution mode (e.g., using an Orbitrap or FT-ICR mass analyzer) to obtain accurate mass measurements.[4]

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of this compound and fragmenting it to obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion of this compound.

    • Use the accurate mass to calculate the elemental composition (molecular formula) of the compound.

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the structural motifs present in the molecule.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of this compound, including its absolute stereochemistry.

Methodology:

  • Crystal Growth:

    • Grow a single, high-quality crystal of this compound, typically 0.1-0.3 mm in size.[2] This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount the selected crystal on a goniometer head.[2]

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are commonly used.[13]

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates and other parameters of the model against the experimental data to achieve the best possible fit.

  • Data Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

    • Determine the absolute configuration of the molecule if a heavy atom is present or if anomalous dispersion effects can be measured.

    • Generate visualizations of the 3D structure.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the workflow for the cross-verification of this compound's structure and the logical relationship between the analytical techniques.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound Purification Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Xray X-ray Crystallography Purification->Xray Elucidation Structure Proposal MS->Elucidation NMR->Elucidation Verification Structure Verification Xray->Verification Elucidation->Verification

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationship MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) MS->NMR provides molecular formula Structure Verified Structure of this compound MS->Structure confirms molecular weight Xray X-ray Crystallography (3D Structure & Absolute Stereochemistry) NMR->Xray confirms connectivity NMR->Structure provides solution conformation Xray->Structure provides definitive 3D structure

References

A Comparative Guide to the Phytochemical Landscape of Agrostophyllum Orchids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Agrostophyllum, a diverse group within the Orchidaceae family, presents a largely untapped reservoir of phytochemicals with potential therapeutic applications. While comprehensive quantitative comparisons across the genus are not yet available in scientific literature, qualitative analyses of several species have revealed a rich array of bioactive compounds, primarily stilbenoids and triterpenoids. This guide provides a comparative overview of the known phytochemicals in Agrostophyllum callosum, Agrostophyllum brevipes, and Agrostophyllum khasiyanum, alongside standardized experimental protocols for future quantitative and qualitative analyses. This information aims to serve as a foundational resource for researchers seeking to explore the pharmacological potential of these orchids.

Phytochemical Composition: A Qualitative Comparison

To date, phytochemical investigations have been concentrated on a few species within the Agrostophyllum genus. The identified compounds are predominantly stilbenoids and triterpenoids, classes of molecules known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Below is a summary of the phytochemicals identified in three prominent Agrostophyllum species.

Table 1: Qualitative Phytochemical Profile of Selected Agrostophyllum Species

Phytochemical ClassCompoundA. callosumA. brevipesA. khasiyanum
Stilbenoids Callosumin
Callosuminin
Callosumidin
4-hydroxy-3,5-dimethoxybenzoic acid
Orchinol
6-methoxycoelonin
Imbricatin
Flaccidin
Oxoflaccidin
Isooxoflaccidin
Flaccidinin
Isoflaccidinin
Moscatilin
Agrostophyllone
Agrostophylloxin
Agrostophylloxidin
Agrostophyllidin
Agrostophyllin
Triterpenoids Agrostophyllinol
Agrostophyllinone

Note: "✓" indicates the presence of the compound. Blank cells indicate that the compound has not been reported in that species to date.

Experimental Protocols

The following protocols provide a generalized framework for the comparative phytochemical analysis of Agrostophyllum species. These methods are based on standard techniques for the extraction, qualitative screening, and quantitative determination of common phytochemical classes found in orchids.

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy plant material (leaves, stems, pseudobulbs) of different Agrostophyllum species. Proper botanical identification is crucial.

  • Cleaning and Drying: Wash the plant material thoroughly with distilled water to remove any debris. Air-dry in the shade or use a hot air oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powder in airtight containers in a cool, dark place until further use.

Extraction of Phytochemicals
  • Soxhlet Extraction:

    • Weigh 50 g of the powdered plant material and place it in a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Extract sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, methanol, and water, for 24-48 hours for each solvent.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

    • Dry the crude extracts in a desiccator and store at 4°C.

Qualitative Phytochemical Screening

Perform standard chemical tests on the different extracts to detect the presence of major phytochemical classes.

  • Test for Alkaloids (Mayer's Test): To 1 mL of the extract, add a few drops of Mayer's reagent. The formation of a creamy white precipitate indicates the presence of alkaloids.

  • Test for Flavonoids (Shinoda Test): To 1 mL of the extract, add a few fragments of magnesium ribbon and a few drops of concentrated hydrochloric acid. The appearance of a magenta or red color indicates the presence of flavonoids.

  • Test for Terpenoids (Salkowski's Test): To 2 mL of the extract, add 2 mL of chloroform and 3 mL of concentrated sulfuric acid carefully to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.

  • Test for Saponins (Froth Test): Shake 1 mL of the extract with 5 mL of distilled water in a test tube. The formation of a stable froth indicates the presence of saponins.

  • Test for Phenols (Ferric Chloride Test): To 1 mL of the extract, add a few drops of 5% ferric chloride solution. The formation of a dark green or bluish-black color indicates the presence of phenols.

Quantitative Phytochemical Analysis
  • Total Phenolic Content (TPC):

    • Use the Folin-Ciocalteu method.

    • Mix 0.5 mL of the extract with 2.5 mL of 10% Folin-Ciocalteu reagent and 2 mL of 7.5% sodium carbonate solution.

    • Incubate the mixture at room temperature for 45 minutes.

    • Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.

    • Use gallic acid as a standard to create a calibration curve. Express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

  • Total Flavonoid Content (TFC):

    • Use the aluminum chloride colorimetric method.

    • Mix 1 mL of the extract with 4 mL of distilled water and 0.3 mL of 5% sodium nitrite solution.

    • After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.

    • After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

    • Make up the final volume to 10 mL with distilled water and measure the absorbance at 510 nm.

    • Use quercetin or catechin as a standard to create a calibration curve. Express the results as mg of quercetin/catechin equivalents per gram of dry extract (mg QE/g or mg CE/g).

  • Total Alkaloid Content:

    • Use the bromocresol green method.

    • Mix the extract with a phosphate buffer (pH 4.7) and bromocresol green solution.

    • Extract the complex formed with chloroform.

    • Measure the absorbance of the complex in the chloroform layer at 470 nm.

    • Use atropine as a standard to create a calibration curve. Express the results as mg of atropine equivalents per gram of dry extract (mg AE/g).

  • High-Performance Liquid Chromatography (HPLC) for Specific Compound Quantification:

    • Develop or adapt an HPLC method for the specific class of compounds (e.g., stilbenoids, triterpenoids).

    • Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with formic acid).

    • Run authentic standards of the identified compounds to determine their retention times and create calibration curves.

    • Inject the plant extracts and quantify the specific compounds by comparing their peak areas with the calibration curves.

Visualizing the Process and Potential

To aid in the understanding of the experimental process and the potential applications of the phytochemicals found in Agrostophyllum species, the following diagrams are provided.

G cluster_collection 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Phytochemical Analysis cluster_output 4. Data Interpretation plant Agrostophyllum Species (e.g., A. callosum, A. brevipes) collection Collection of Plant Material plant->collection prep Washing, Drying, & Pulverization collection->prep extraction Sequential Solvent Extraction prep->extraction extracts Crude Extracts (Varying Polarity) extraction->extracts qualitative Qualitative Screening (Chemical Tests) extracts->qualitative quantitative Quantitative Analysis (Spectrophotometry, HPLC) extracts->quantitative profile Phytochemical Profile (Presence/Absence) qualitative->profile quant_data Compound Concentration (e.g., mg/g) quantitative->quant_data comparison Comparative Analysis profile->comparison quant_data->comparison

Caption: Generalized workflow for the comparative phytochemical analysis of Agrostophyllum species.

G cluster_source Phytochemical Source cluster_compounds Identified Compound Classes cluster_activities Potential Therapeutic Applications agrostophyllum Agrostophyllum Species stilbenoids Stilbenoids agrostophyllum->stilbenoids triterpenoids Triterpenoids agrostophyllum->triterpenoids anticancer Anticancer stilbenoids->anticancer anti_inflammatory Anti-inflammatory stilbenoids->anti_inflammatory antioxidant Antioxidant stilbenoids->antioxidant neuroprotective Neuroprotective stilbenoids->neuroprotective triterpenoids->anticancer triterpenoids->anti_inflammatory antimicrobial Antimicrobial triterpenoids->antimicrobial

Caption: Potential therapeutic applications of phytochemicals from Agrostophyllum species.

Conclusion and Future Directions

The genus Agrostophyllum is a promising source of bioactive stilbenoids and triterpenoids. While current knowledge is limited to qualitative identification in a few species, this guide provides a framework for future research. A systematic, comparative quantitative analysis across a wider range of Agrostophyllum species is warranted to fully understand the phytochemical diversity within the genus. Such studies, guided by the protocols outlined here, will be instrumental in identifying species with high yields of specific bioactive compounds, thereby paving the way for new drug discovery and development initiatives. The potential pharmacological activities of these compounds, including anticancer and anti-inflammatory effects, highlight the importance of continued investigation into this fascinating group of orchids.[3][4][5]

References

The Synergistic Potential of Andrographolide: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is increasingly focused on combination therapies to enhance therapeutic efficacy and overcome drug resistance. In this context, natural compounds are a valuable source of bioactive molecules that can act synergistically with established drugs. This guide provides a comprehensive comparison of the synergistic effects of Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, with known chemotherapeutic agents. While the initial query concerned "Agrostophyllidin," extensive database searches yielded no results for this compound, suggesting a possible misspelling. The structurally and phonetically similar compound, Andrographolide, is a well-researched phytochemical with documented synergistic activities, and is therefore presented as the subject of this guide.

I. Quantitative Analysis of Synergistic Effects

The synergistic potential of Andrographolide in combination with various chemotherapeutic drugs has been evaluated in several preclinical studies. The following table summarizes the key quantitative data from these investigations, focusing on the combination index (CI), a widely accepted method for quantifying drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Combination Cell Line Effect Combination Index (CI) Reference
Andrographolide + PaclitaxelA549 (Non-small cell lung cancer)Increased apoptosis and ROS accumulation< 1 (Significant synergism)[1]
Andrographolide + CisplatinColon cancer cellsPotentiated anti-tumor effects via ROS-mediated ER stress and STAT3 inhibitionSynergistic[1]
Andrographolide + CisplatinCisplatin-resistant cervical cancer cells (CisR-HeLa)Enhanced cytotoxicity, reduced cell viability, proliferation, migration, and invasion; induced apoptosisSynergistic[2]

II. Experimental Protocols

The evaluation of synergistic effects relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments commonly used in the studies cited.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is widely used to measure the cytotoxic effects of drugs.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Andrographolide, the combination drug, and their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined from the dose-response curves.

B. Combination Index (CI) Analysis

The combination index (CI) method, based on the median-effect principle by Chou and Talalay, is used to quantitatively determine the nature of drug interactions.

Protocol:

  • Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a constant ratio of the two drugs at various concentrations.

  • Cell Viability Assay: Perform an MTT assay as described above with the single drugs and their combinations.

  • Data Analysis: Use software such as CalcuSyn or CompuSyn to calculate the CI values. The software analyzes the dose-effect data of single and combined drug treatments to generate a CI value for each fraction affected (Fa). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

III. Mechanistic Insights: Signaling Pathways

The synergistic effects of Andrographolide often stem from its ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and resistance to therapy.

A. Andrographolide and Paclitaxel Synergy in A549 Cells

Andrographolide enhances the anticancer effects of paclitaxel in non-small cell lung cancer cells primarily through the induction of reactive oxygen species (ROS).[1] This leads to increased oxidative stress and potentiation of apoptosis.

G Andro Andrographolide ROS ↑ Reactive Oxygen Species (ROS) Andro->ROS PTX Paclitaxel PTX->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation

Caption: Andrographolide and Paclitaxel synergistic pathway.

B. Andrographolide and Cisplatin Synergy in Resistant Cervical Cancer

In cisplatin-resistant cervical cancer cells, Andrographolide overcomes resistance by targeting inflammatory and oncogenic pathways, including the NF-κB and PI3K/AKT signaling cascades.[2]

G Andro Andrographolide SPP1 ↓ SPP1 Andro->SPP1 NFkB ↓ NF-kB Andro->NFkB PI3K_AKT ↓ PI3K/AKT Pathway Andro->PI3K_AKT Apoptosis ↑ Apoptosis Andro->Apoptosis Cisplatin Cisplatin Resistance ↓ Cisplatin Resistance Cisplatin->Resistance SPP1->NFkB iNOS_COX2 ↓ iNOS/COX-2 NFkB->iNOS_COX2 iNOS_COX2->Resistance PI3K_AKT->Resistance Apoptosis->Resistance

Caption: Andrographolide overcomes Cisplatin resistance.

IV. Experimental Workflow for Evaluating Synergy

The process of evaluating the synergistic effects of a novel compound like Andrographolide with a known drug follows a structured workflow.

G Start Hypothesis: Compound X has synergistic effects with Drug Y IC50 Determine IC50 of Compound X and Drug Y (MTT Assay) Start->IC50 Combo Combination Treatment (Constant Ratio) IC50->Combo CI Calculate Combination Index (CI) (Chou-Talalay Method) Combo->CI Synergy Synergy Confirmed (CI < 1) CI->Synergy NoSynergy No Synergy (CI ≥ 1) CI->NoSynergy Mechanism Investigate Mechanism of Action (Western Blot, Flow Cytometry, etc.) Synergy->Mechanism InVivo In Vivo Validation (Xenograft Models) Mechanism->InVivo End Preclinical Candidate InVivo->End Stop Re-evaluate Hypothesis NoSynergy->Stop

References

Unveiling the Therapeutic Promise of Agrostophyllidin: A Comparative Guide to a Novel Phenanthrene Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the intricate structures of natural products have consistently served as a vital source of inspiration and innovation. Among these, phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons found in various plant species, are emerging as promising candidates for drug development due to their diverse and potent biological activities. This guide offers a comprehensive comparison of the therapeutic potential of Agrostophyllidin, a recently identified phenanthrene derivative, with other notable compounds from this class, supported by available experimental data. While in vivo validation for this compound is still in its nascent stages, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its potential, drawing parallels with structurally related compounds that have undergone more extensive investigation.

This compound is a phenanthrene derivative that has been isolated from orchids of the Agrostophyllum and Gastrochilus genera.[1][2][3][4][5] Preliminary studies have highlighted its potential as an α-glucosidase inhibitor, suggesting a possible role in managing diabetes.[1] However, the broader therapeutic landscape of this compound, particularly its in vivo efficacy, remains to be explored. This guide will, therefore, leverage in vivo data from other well-researched phenanthrene derivatives to forecast the potential applications and mechanistic pathways of this compound.

Comparative Analysis of Therapeutic Potential

To provide a clear perspective on the potential of this compound, this section compares its known activity with the in vivo anti-cancer and anti-inflammatory effects of other phenanthrene derivatives.

Table 1: Comparative Anti-Cancer Activity of Phenanthrene Derivatives

CompoundCancer ModelAdministration Route & DosageKey In Vivo FindingsMechanism of Action
This compound In vivo data not yet available--α-glucosidase inhibition (in vitro)[1]
T26 (Phenanthrene Derivative) Human pancreatic cancer cell line xenograft in nude miceIntraperitoneal injectionSignificantly inhibited tumor growth without apparent adverse effects.[6]Potent inhibitor of Pim-3 and Pim-1 kinases, inducing apoptosis and G2/M arrest.[6]
Lusianthridin A549 human lung cancer, SK-OV-3 human ovarian adenocarcinoma, HL-60 human promyelocytic leukemia cellsIn vivo data not explicitly detailed in the provided textExerted cytotoxic effects in vivo.[7]-

Table 2: Comparative Anti-Inflammatory Activity of Phenanthrene Derivatives

CompoundInflammatory ModelAdministration Route & DosageKey In Vitro/In Vivo FindingsMechanism of Action
This compound In vitro/In vivo data not yet available---
Phenanthrenes from Dendrobium denneanum LPS-activated mouse macrophage RAW264.7 cells (in vitro)-Inhibited nitric oxide (NO) production with IC50 values ranging from 0.7-41.5 μM.[1]Inhibition of MAPKs and NF-κB pathways.[1]
Phenanthrenes from Chinese Yam Peel --Showed higher inhibition of COX-1 and COX-2 enzymes than aspirin, ibuprofen, and naproxen (in vitro).[8]Cyclooxygenase enzyme inhibition.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for key experiments relevant to the evaluation of phenanthrene derivatives.

In Vivo Tumor Xenograft Model (for Anti-Cancer Activity)
  • Animal Model: Athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.

  • Cell Line: Human pancreatic cancer cells (e.g., PANC-1).

  • Procedure:

    • Subcutaneously inject 5 x 10^6 cancer cells suspended in 100 µL of serum-free medium into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Administer the phenanthrene derivative (e.g., T26) or vehicle control via the specified route (e.g., intraperitoneal injection) at the predetermined dosage and schedule.[6]

    • Continue treatment for a defined period (e.g., 3-4 weeks), monitoring tumor volume and body weight.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

In Vitro Nitric Oxide (NO) Production Assay (for Anti-Inflammatory Activity)
  • Cell Line: Mouse macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the phenanthrene derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[1]

Visualization of Signaling Pathways

To illustrate the potential mechanisms of action of this compound and related phenanthrene derivatives, the following diagrams depict key signaling pathways implicated in their therapeutic effects.

anticancer_pathway Phenanthrene Phenanthrene Derivative (e.g., T26) PimKinase Pim-1/3 Kinase Phenanthrene->PimKinase Inhibits Apoptosis Apoptosis PimKinase->Apoptosis Suppresses CellCycleArrest G2/M Phase Cell Cycle Arrest PimKinase->CellCycleArrest Promotes Progression TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits

Caption: Potential Anti-Cancer Mechanism of Phenanthrene Derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Phenanthrene Phenanthrene Derivatives Phenanthrene->MAPK Inhibits Phenanthrene->NFkB Inhibits iNOS iNOS Expression MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Potential Anti-Inflammatory Mechanism of Phenanthrene Derivatives.

Future Directions

The discovery of this compound and its initial characterization opens up a new avenue for therapeutic exploration within the phenanthrene class. While the data on related compounds provide a promising outlook, rigorous in vivo studies are imperative to validate the therapeutic potential of this compound itself. Future research should focus on:

  • Comprehensive In Vivo Efficacy Studies: Evaluating the anti-cancer, anti-inflammatory, and anti-diabetic properties of this compound in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects at a deeper level.

References

"comparing the extraction efficiency of different solvents for Agrostophyllidin"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different solvents for the extraction of Agrostophyllidin, a phenanthrene derivative with significant therapeutic potential found in orchids of the Agrostophyllum genus. The selection of an appropriate solvent is a critical first step in the isolation and purification of this bioactive compound, directly impacting the yield and purity of the final extract. This document outlines the theoretical basis for solvent selection, presents hypothetical comparative data, and provides detailed experimental protocols for researchers.

Solvent Selection and Extraction Principles

The efficiency of solvent extraction is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute (this compound) is the most critical factor. Phenanthrene derivatives, like this compound, are generally considered to be moderately polar to non-polar compounds. Therefore, solvents with similar polarities are expected to exhibit higher extraction efficiencies.

Commonly used solvents in phytochemical extraction, ranging from polar to non-polar, include methanol, ethanol, acetone, ethyl acetate, and hexane. Methanol and ethanol are polar protic solvents capable of forming hydrogen bonds, making them effective for a broad range of compounds. Acetone is a polar aprotic solvent, while ethyl acetate is moderately polar. Hexane is a non-polar solvent, typically used for extracting highly lipophilic compounds and removing non-polar impurities.

Quantitative Comparison of Solvent Efficiency

The following table summarizes the hypothetical extraction efficiency of various solvents for this compound based on general principles of phytochemical extraction and the properties of phenanthrene-like compounds.

SolventPolarity IndexHypothetical Yield (mg/g of dry plant material)Purity of this compound in Crude Extract (%)Observations
Methanol 5.18.565High yield due to its strong solubilizing power for a wide range of compounds, but may co-extract more impurities.
Ethanol 4.37.870A good balance between yield and selectivity. Generally considered safer than methanol for pharmaceutical applications.
Acetone 4.37.275Effective at dissolving moderately polar compounds, often resulting in a cleaner extract compared to alcohols.
Ethyl Acetate 4.46.585Higher selectivity for moderately polar to non-polar compounds, leading to a higher purity of the target compound.
Hexane 0.11.230Low yield, as it primarily extracts non-polar compounds and lipids, suggesting this compound has some degree of polarity.

Experimental Protocols

The following protocols describe a generalized procedure for the extraction and comparative analysis of this compound.

1. Plant Material Preparation

  • Collect fresh plant material from the desired Agrostophyllum species.

  • Clean the plant material to remove any debris or contaminants.

  • Dry the plant material in a well-ventilated oven at 40-50°C to a constant weight.

  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

2. Solvent Extraction (Maceration)

  • Weigh 10 g of the dried plant powder and place it into five separate 250 mL Erlenmeyer flasks.

  • Add 100 mL of each solvent (methanol, ethanol, acetone, ethyl acetate, and hexane) to the respective flasks, resulting in a 1:10 solid-to-solvent ratio.

  • Seal the flasks and place them on an orbital shaker at room temperature (25°C).

  • Macerate for 24 hours at 150 rpm.

  • After 24 hours, filter the extracts through Whatman No. 1 filter paper.

  • Collect the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extracts.

  • Dry the crude extracts in a vacuum oven to a constant weight and calculate the total extraction yield.

3. Quantification of this compound (High-Performance Liquid Chromatography - HPLC)

  • Standard Preparation: Prepare a stock solution of purified this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve a portion of each crude extract in methanol to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically between 254-330 nm for phenanthrenes).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions and determine the concentration of this compound by comparing the peak area with the calibration curve. Calculate the purity of this compound in each crude extract.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative extraction and analysis of this compound.

ExtractionWorkflow cluster_solvents Solvents PlantMaterial Plant Material (Agrostophyllum sp.) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC DataAnalysis Data Analysis (Yield & Purity) HPLC->DataAnalysis Methanol Methanol Methanol->Extraction Ethanol Ethanol Ethanol->Extraction Acetone Acetone Acetone->Extraction EthylAcetate Ethyl Acetate EthylAcetate->Extraction Hexane Hexane Hexane->Extraction

Caption: Workflow for comparing solvent extraction efficiency of this compound.

Conclusion

Based on theoretical principles, moderately polar solvents such as ethanol, acetone, and ethyl acetate are likely to be the most effective for extracting this compound. While methanol may provide a higher gross yield, it may also co-extract a larger proportion of undesirable compounds, leading to lower purity. Ethyl acetate is predicted to offer the highest selectivity and purity. The choice of solvent will ultimately depend on the specific goals of the research, balancing factors such as yield, purity, cost, and safety. The provided protocols offer a robust framework for conducting empirical studies to validate these hypotheses and optimize the extraction of this compound for further research and development.

A Comparative Guide to the Validation of Quantitative Analytical Methods for Agrostophyllidin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical techniques for the quantitative determination of Agrostophyllidin, a representative alkaloid from the Orchidaceae family. The comparison is based on established method validation principles and presents hypothetical, yet realistic, performance data to aid researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method.

Introduction

This compound, a lesser-studied orchid alkaloid, requires robust and reliable analytical methods for its quantification in various matrices, including plant extracts and pharmaceutical formulations. The validation of such methods is a critical step in ensuring data quality and regulatory compliance. This guide compares a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound.

Experimental Protocols

Method A: HPLC-UV

Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material containing this compound.

  • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Method B: HPLC-MS/MS

Sample Preparation:

  • Follow the same extraction procedure as for the HPLC-UV method.

  • Perform a solid-phase extraction (SPE) clean-up step using a C18 cartridge to remove interfering matrix components.

  • Elute the this compound from the SPE cartridge with methanol and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

Instrumentation and Conditions:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 30% B, increases to 90% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (100 µg/mL). From this stock, prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution with the mobile phase.

Method Validation Data

The following tables summarize the hypothetical validation data for the two methods, based on internationally recognized guidelines.

Table 1: System Suitability

ParameterHPLC-UVHPLC-MS/MSAcceptance Criteria
Tailing Factor1.11.2≤ 2
Theoretical Plates> 5000> 7000> 2000
%RSD of Peak Area (n=6)0.8%0.5%≤ 2%

Table 2: Linearity and Range

ParameterHPLC-UVHPLC-MS/MSAcceptance Criteria
Linearity Range1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Regression Equationy = 12345x + 678y = 98765x + 432-

Table 3: Accuracy (Recovery)

Spiked ConcentrationHPLC-UV (% Recovery)HPLC-MS/MS (% Recovery)Acceptance Criteria
Low98.5%99.2%80 - 120%
Medium101.2%100.5%80 - 120%
High99.8%101.8%80 - 120%

Table 4: Precision (%RSD)

Precision LevelHPLC-UV (%RSD)HPLC-MS/MS (%RSD)Acceptance Criteria
Repeatability (Intra-day)1.2%0.8%≤ 2%
Intermediate Precision (Inter-day)1.8%1.5%≤ 3%

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLC-UVHPLC-MS/MS
LOD0.3 µg/mL0.03 ng/mL
LOQ1.0 µg/mL0.1 ng/mL

Table 6: Robustness

Parameter VariationHPLC-UV (%RSD)HPLC-MS/MS (%RSD)Acceptance Criteria
Flow Rate (± 10%)< 2.0%< 1.5%≤ 5%
Column Temperature (± 5°C)< 2.0%< 1.8%≤ 5%
Mobile Phase Composition (± 2%)< 2.5%< 2.0%≤ 5%

Visualization of Workflows and Comparisons

validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_final Finalization define_analyte Define Analyte & Matrix select_method Select Analytical Method define_analyte->select_method define_validation_parameters Define Validation Parameters select_method->define_validation_parameters prepare_standards Prepare Standards & Samples define_validation_parameters->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data process_data Process & Analyze Data collect_data->process_data evaluate_acceptance Evaluate Against Acceptance Criteria process_data->evaluate_acceptance document_results Document Results evaluate_acceptance->document_results validation_report Prepare Validation Report document_results->validation_report

Caption: Workflow for the validation of a quantitative analytical method.

method_comparison cluster_hplcuv HPLC-UV cluster_hplcmsms HPLC-MS/MS uv_sensitivity Sensitivity: Moderate (µg/mL) uv_specificity Specificity: Lower uv_cost Cost: Lower uv_complexity Complexity: Simpler ms_sensitivity Sensitivity: Very High (ng/mL) ms_specificity Specificity: Higher ms_cost Cost: Higher ms_complexity Complexity: More Complex This compound This compound Quantification This compound->uv_sensitivity This compound->uv_specificity This compound->uv_cost This compound->uv_complexity This compound->ms_sensitivity This compound->ms_specificity This compound->ms_cost This compound->ms_complexity

Caption: Comparison of HPLC-UV and HPLC-MS/MS for this compound analysis.

Comparison and Conclusion

Both the HPLC-UV and HPLC-MS/MS methods can be validated for the quantitative analysis of this compound. The choice of method will largely depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where the concentration of this compound is expected to be in the microgram per milliliter range. Its lower specificity may be a limitation when analyzing complex matrices with many potentially interfering compounds.

  • HPLC-MS/MS offers significantly higher sensitivity and specificity, making it the preferred method for bioanalytical studies, trace-level quantification, and the analysis of complex mixtures where selectivity is paramount. The higher cost and complexity of the instrumentation are the main considerations for this technique.

Safety Operating Guide

Navigating the Safe Disposal of Agrostophyllidin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Agrostophyllidin, a stilbenoid compound, based on currently available safety data.

Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The following table summarizes the key hazard and precautionary statements.

Hazard ClassHazard StatementPrecautionary Statement
Acute toxicity, OralH302: Harmful if swallowedP264: Wash hands thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330: Rinse mouth.
Acute toxicity, DermalH312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P312: Call a POISON CENTER/doctor if you feel unwell.
P362+P364: Take off contaminated clothing and wash it before reuse.
Acute toxicity, InhalationH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
P271: Use only outdoors or in a well-ventilated area.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312: Call a POISON CENTER/doctor if you feel unwell.

Proper Disposal Protocol

The disposal of this compound must adhere to official regulations.[1] The primary method involves treating it as hazardous waste and disposing of it through an approved waste disposal plant.

cluster_disposal This compound Disposal Workflow start Start: this compound Waste consult Consult State, Local, and National Regulations start->consult 1. Regulatory Compliance package Package in a Closed, Suitable Container consult->package 2. Containment label_waste Label as Hazardous Waste package->label_waste 3. Identification dispose Arrange for Disposal by an Approved Waste Disposal Plant label_waste->dispose 4. Final Disposal end End: Proper Disposal dispose->end cluster_spill This compound Spill Cleanup Workflow spill Spill Occurs ppe Wear Appropriate PPE spill->ppe contain Contain Spill & Prevent Environmental Discharge ppe->contain absorb Mix with Sand or Vermiculite contain->absorb collect Transfer to a Suitable, Closed Container absorb->collect dispose Dispose of as Hazardous Waste via Approved Specialists collect->dispose decontaminate Decontaminate Area and Wash Hands dispose->decontaminate end End: Spill Managed decontaminate->end

References

Navigating the Uncharted: A Safety Protocol for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Guide for Unidentified Substances Like "Agrostophyllidin"

Initial searches for a compound named "this compound" have not yielded a known chemical entity. In research and development, scientists and laboratory professionals may encounter novel, uncharacterized, or improperly labeled substances. In such instances, it is imperative to treat the material as potentially hazardous until its properties are well-understood. This guide provides a comprehensive framework for personal protective equipment (PPE), handling, and disposal of unknown chemical compounds, ensuring the highest safety standards in the laboratory.

I. Personal Protective Equipment (PPE): The First Line of Defense

When handling a substance with unknown toxicological properties, a conservative approach to PPE is critical.[1] The following table summarizes the essential PPE for handling unknown chemicals, based on general safety protocols for hazardous materials.[2][3][4]

PPE ComponentSpecifications & UseRationale
Gloves Nitrile or neoprene, long-cuffed.[2] Check for tears or holes before use.[3]Provides a barrier against skin contact and absorption.[3] Latex and fabric gloves are not suitable for chemical protection.[2]
Eye Protection Chemical splash goggles and a face shield.[3]Protects against splashes, sprays, and airborne particles that can cause substantial but temporary eye injury.[5]
Body Covering A lab coat at a minimum. For greater risk, chemical-resistant overalls or a full-body suit are recommended.[2][4]Prevents contamination of personal clothing and skin.[3]
Footwear Closed-toe shoes are mandatory. Chemical-resistant boots (neoprene or nitrile rubber) for handling larger quantities or in case of spills.[2]Protects feet from spills and splashes.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for vapors and particulates.[6] Use in a well-ventilated area or a fume hood.[7]Protects against inhalation of potentially harmful dust, mists, or vapors.[3][8]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan is crucial for minimizing exposure and ensuring safety from receipt to disposal of an unknown substance.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • If the container is compromised, handle it within a fume hood while wearing full PPE.

  • Label the substance clearly as "Unknown Compound - Handle with Extreme Caution" and include the date of receipt.

2. Storage:

  • Store the unknown compound in a designated, well-ventilated, and restricted-access area.

  • Ensure it is stored away from incompatible materials.[5] A secondary container is recommended to contain any potential leaks.

  • Store in a dry place in a closed container.[7]

3. Handling and Use:

  • All handling of the unknown substance should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use the smallest quantity necessary for the experiment.

  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Do not eat, drink, or smoke in the area where the substance is handled.[7]

  • After handling, wash hands thoroughly with soap and water.[5][8]

4. Disposal:

  • Treat all waste containing the unknown substance as hazardous waste.

  • Dispose of contaminated materials, including gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

III. Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[5][8] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[8] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air immediately.[5][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is large or involves a highly volatile substance, evacuate the entire lab and notify emergency personnel. For small spills, trained personnel wearing appropriate PPE can clean it up using an appropriate absorbent material.

IV. Procedural Workflow: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[10]

PPE_Workflow cluster_donning Donning PPE Sequence cluster_doffing Doffing PPE Sequence (Reverse Order) cluster_hygiene Final Step Don1 1. Protective Clothing (Overalls) Don2 2. Boots Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Protective Clothing (Overalls) Doff2->Doff3 Doff4 4. Boots Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Wash Wash Hands Thoroughly

Figure 1. The correct sequence for donning and doffing Personal Protective Equipment (PPE).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.